Topic: 3-(2-Aminoethyl)benzoic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Bifunctional Scaffold for Peptidomimetics and Linkero...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-(2-Aminoethyl)benzoic acid chemical properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Bifunctional Scaffold for Peptidomimetics and Linkerology
Executive Summary
3-(2-Aminoethyl)benzoic acid (CAS 2393-21-7) is a versatile bifunctional building block extensively utilized in medicinal chemistry and organic synthesis. Structurally, it consists of a benzene ring substituted with a carboxylic acid at the C1 position and a 2-aminoethyl group at the C3 (meta) position. This specific geometry makes it a critical scaffold for peptidomimetics , acting as a rigid
-amino acid analog that mimics the spatial arrangement of peptide backbones while imparting conformational restriction. Additionally, its orthogonal functional groups (amine and carboxylic acid) make it an ideal linker for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound exists primarily as a zwitterion in the solid state and at neutral pH, driven by the proton transfer from the carboxylic acid to the primary amine. This zwitterionic character significantly influences its solubility profile and melting point.
Table 1: Physicochemical Constants
Property
Value
Notes
IUPAC Name
3-(2-Aminoethyl)benzoic acid
-
CAS Number
2393-21-7
-
Molecular Formula
CHNO
-
Molecular Weight
165.19 g/mol
-
Melting Point
260–261 °C
Decomposes; high MP indicates strong lattice energy (zwitterion)
Appearance
White to off-white crystalline solid
Hygroscopic
Solubility
Water, DMSO, Dilute Acid/Base
Poor solubility in non-polar solvents (Hexane, DCM)
Acid-Base Chemistry & Isoelectric Point
Understanding the ionization state is critical for purification and coupling reactions.
pK
(Carboxylic Acid): ~4.0 (Typical for meta-substituted benzoic acids).
pK
(Ammonium): ~9.8 (Typical for primary alkyl amines).
Isoelectric Point (pI): Calculated as
.
At physiological pH (7.4), the molecule is predominantly zwitterionic (
), necessitating specific buffer systems for HPLC analysis (e.g., TFA or Formic acid additives).
Synthetic Routes & Manufacturing[4][5]
The industrial and laboratory-scale synthesis predominantly relies on the reduction of nitrile precursors. The meta-substitution pattern is established early, often starting from m-toluic acid or 3-(chloromethyl)benzoic acid derivatives.
Core Synthesis Protocol: Nitrile Reduction
Mechanism: The most robust route involves the catalytic hydrogenation of 3-(cyanomethyl)benzoic acid. This method avoids lithium aluminum hydride (LAH), which can be difficult to scale and may over-reduce the carboxylic acid if not carefully controlled.
Step-by-Step Methodology:
Precursor Preparation: 3-(Cyanomethyl)benzoic acid is dissolved in a polar solvent (MeOH or EtOH).
Catalyst Loading: 10% Pd/C (Palladium on Carbon) or Raney Nickel is added under inert atmosphere (N
).
Hydrogenation: The vessel is pressurized with H
(typically 30–50 psi) and stirred at room temperature for 12–24 hours.
Note: Acidic conditions (e.g., HCl or Acetic Acid) are often employed to prevent the formation of secondary amines via imine intermediates.
Workup: The mixture is filtered through Celite to remove the catalyst. The filtrate is concentrated, often yielding the hydrochloride salt.
Figure 1: Synthetic pathway from m-toluic acid via chloromethylation and cyanation, followed by nitrile reduction.[1][2][3][4][5][6]
Reactivity & Functionalization
As a bifunctional molecule, 3-(2-Aminoethyl)benzoic acid requires orthogonal protection strategies during peptide synthesis or linker construction.
Orthogonal Protection Strategies
To prevent polymerization (head-to-tail self-coupling), one functional group must be protected before activation of the other.
Target Group
Reagent
Product
Deprotection Condition
Amine (-NH)
BocO / NaOH
N-Boc derivative
TFA / DCM
Amine (-NH)
Fmoc-OSu / NaHCO
N-Fmoc derivative
Piperidine / DMF
Acid (-COOH)
MeOH / SOCl
Methyl Ester
LiOH / THF / HO
Acid (-COOH)
t-BuOH / DCC
t-Butyl Ester
TFA / DCM
Cyclization Potential
Under dehydrating conditions (high heat or strong acid without protection), the molecule can theoretically undergo intramolecular cyclization to form a lactam, although the 7-membered ring formation is less favorable than 5- or 6-membered rings. However, intermolecular dimerization is a significant side reaction if concentrations are high during activation.
Applications in Medicinal Chemistry
Peptidomimetics (
-Amino Acid Analog)
This compound serves as a phenylogous
-amino acid . In native peptides, the flexibility of the backbone can lead to poor bioavailability and rapid enzymatic degradation.
Conformational Restriction: Inserting the benzene ring into the backbone restricts rotation, locking the peptide into a specific secondary structure (e.g.,
-turn mimetic).
Spacer Distance: It provides a distance of approximately 5–6 Å between the amine and acid termini, mimicking the span of a dipeptide unit but with increased rigidity.
Linkerology in Drug Discovery
In the design of PROTACs and ADCs, the linker's physicochemical properties are crucial.
Solubility: The aminoethyl side chain improves hydrophilicity compared to purely alkyl linkers.
Stability: The aromatic ring prevents "back-biting" degradation common in flexible alkyl chains.
Figure 2: Key application areas in drug discovery, highlighting its role as a structural scaffold.
Handling, Stability & Safety
Safety Profile (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Protocols
Hygroscopicity: The compound is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) to prevent water uptake, which complicates accurate weighing for stoichiometry.
Acid/Base Sensitivity: While stable in solid form, aqueous solutions should be used immediately or stored frozen. Prolonged exposure to strong base may hydrolyze amides if the compound has been derivatized.
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood when handling fine powders to avoid inhalation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 506077, 3-(2-Aminoethyl)benzoic acid. Retrieved from [Link][1]
Gentilucci, L., Tolomelli, A., & Squassabia, F. (2006). Peptides and peptidomimetics in medicine, surgery and biotechnology.[7] Current Medicinal Chemistry.[7] Retrieved from [Link]
Master Organic Chemistry. Isoelectric Points of Amino Acids (Calculation Methodology). Retrieved from [Link]
An In-depth Technical Guide to 3-(2-Aminoethyl)benzoic acid (CAS: 2393-21-7)
This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)benzoic acid, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. Its unique struct...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)benzoic acid, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. Its unique structure, featuring both a primary amine and a carboxylic acid, makes it a versatile building block in the synthesis of complex organic molecules and bioactive compounds.
Molecular Characteristics and Physicochemical Properties
3-(2-Aminoethyl)benzoic acid, with the CAS number 2393-21-7, is a substituted aromatic compound. The presence of both an acidic carboxyl group and a basic amino group imparts amphoteric properties to the molecule, influencing its solubility and reactivity.
Chemical Structure
The structure of 3-(2-Aminoethyl)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group and an aminoethyl group at the meta position.
Caption: Chemical structure of 3-(2-Aminoethyl)benzoic acid.
Physicochemical Data
A summary of the key physicochemical properties of 3-(2-Aminoethyl)benzoic acid is presented in the table below. These computed properties are sourced from comprehensive chemical databases.[1]
A logical approach involves the synthesis of the precursor, 3-(2-nitroethyl)benzoic acid, followed by its reduction to the desired product.
Caption: Proposed synthetic pathway for 3-(2-Aminoethyl)benzoic acid.
Experimental Protocol: A Representative Synthesis
This protocol describes a general method for the reduction of a nitroaromatic compound to its corresponding aniline derivative, which can be adapted for the synthesis of 3-(2-Aminoethyl)benzoic acid from its nitro precursor.
Materials:
3-(2-Nitroethyl)benzoic acid
Palladium on carbon (10% Pd/C)
Methanol or Ethanol
Hydrogen gas supply
Filter agent (e.g., Celite)
Rotary evaporator
Standard glassware for organic synthesis
Procedure:
Dissolution: In a suitable reaction vessel, dissolve 3-(2-nitroethyl)benzoic acid in a minimal amount of methanol or ethanol.
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst loading is typically around 1-5 mol% relative to the substrate.
Hydrogenation: Secure the reaction vessel to a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
Reaction Monitoring: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with an inert gas.
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude 3-(2-Aminoethyl)benzoic acid can be further purified by recrystallization or column chromatography.
Causality in Experimental Choices:
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.
Solvent: Methanol and ethanol are commonly used as they are good solvents for many organic compounds and are compatible with the hydrogenation reaction conditions.
Hydrogen Pressure: The use of a pressurized hydrogen atmosphere increases the concentration of hydrogen in the reaction mixture, thereby accelerating the rate of reduction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethyl chain, and the protons of the amino and carboxylic acid groups. The aromatic protons will likely appear as a complex multiplet in the region of 7.0-8.0 ppm. The methylene protons adjacent to the amino group and the aromatic ring will resonate at different chemical shifts, likely in the 2.5-3.5 ppm range. The chemical shifts of the NH₂ and COOH protons can be broad and their positions may vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will exhibit signals for the nine carbon atoms in the molecule. The carboxyl carbon will appear at a downfield chemical shift (typically >170 ppm). The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the carboxylic acid group and the one attached to the ethyl group showing distinct chemical shifts. The two methylene carbons will have signals in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(2-Aminoethyl)benzoic acid will display characteristic absorption bands corresponding to its functional groups.
Functional Group
Characteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic acid)
3300-2500 (broad)
N-H stretch (Primary amine)
3500-3300 (two bands)
C=O stretch (Carboxylic acid)
1710-1680
C=C stretch (Aromatic)
1600-1450
C-N stretch
1340-1020
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The presence of two N-H stretching bands is characteristic of a primary amine.
Mass Spectrometry (MS)
In a mass spectrum, 3-(2-Aminoethyl)benzoic acid is expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (165.19). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the ethylamino side chain.
Applications in Drug Development and Research
The bifunctional nature of 3-(2-Aminoethyl)benzoic acid makes it a valuable building block in several areas of drug discovery and development.
Peptide Synthesis and Peptidomimetics
The presence of both an amino and a carboxylic acid group allows for the incorporation of 3-(2-Aminoethyl)benzoic acid into peptide chains. This can be utilized to introduce a rigid aromatic spacer, to alter the pharmacokinetic properties of a peptide, or to create novel peptidomimetic structures.
Workflow for Incorporation into a Peptide Chain:
Caption: Workflow for incorporating 3-(2-Aminoethyl)benzoic acid into a peptide sequence.
Linker Technology for Antibody-Drug Conjugates (ADCs)
Molecules with dual functionality are crucial as linkers in the development of ADCs. 3-(2-Aminoethyl)benzoic acid can serve as a stable aromatic linker, connecting a cytotoxic drug to a monoclonal antibody. The carboxylic acid can be used to attach to the antibody, while the amino group can be functionalized to connect to the drug payload.
Scaffold for Combinatorial Chemistry
The two reactive handles on 3-(2-Aminoethyl)benzoic acid make it an excellent scaffold for the generation of compound libraries. By reacting the amino and carboxyl groups with a diverse set of building blocks, a large number of structurally related compounds can be synthesized and screened for biological activity.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-(2-Aminoethyl)benzoic acid is not widely available, its handling and safety precautions can be inferred from related compounds like benzoic acid and other aminobenzoic acids.
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Stability: The compound is expected to be stable under normal storage conditions.
Conclusion
3-(2-Aminoethyl)benzoic acid is a versatile chemical entity with significant potential in various fields of chemical and pharmaceutical research. Its bifunctional nature allows for its use as a key building block in the synthesis of complex molecules, including modified peptides, drug-linker conjugates, and combinatorial libraries. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, expected analytical characteristics, and potential applications, serving as a valuable resource for scientists and researchers.
References
PubChem. 3-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. [Link].
PubChem. Benzoic acid. National Center for Biotechnology Information. [Link].
An In-Depth Technical Guide to 3-(2-Aminoethyl)benzoic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-Aminoethyl)benzoic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its stru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Aminoethyl)benzoic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a carboxylic acid and a primary amine, makes it a valuable building block for the synthesis of a wide array of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical structure, properties, and a detailed examination of a practical synthetic route to 3-(2-Aminoethyl)benzoic acid, offering insights into the rationale behind the chosen experimental methodologies.
Chemical Structure and Properties
3-(2-Aminoethyl)benzoic acid possesses a benzene ring substituted at the meta position with a carboxylic acid group and an aminoethyl group. This arrangement of functional groups imparts specific chemical characteristics that are crucial for its utility in synthesis.
Property
Value
Source
IUPAC Name
3-(2-aminoethyl)benzoic acid
PubChem
Molecular Formula
C₉H₁₁NO₂
PubChem
Molecular Weight
165.19 g/mol
PubChem
CAS Number
2393-21-7
PubChem
Canonical SMILES
C1=CC(=CC(=C1)C(=O)O)CCN
PubChem
The presence of both an acidic carboxylic acid group and a basic amino group means that 3-(2-Aminoethyl)benzoic acid can exist as a zwitterion under certain pH conditions. This amphoteric nature influences its solubility and reactivity. For practical applications, it is often supplied and used as its hydrochloride salt, 3-(2-Aminoethyl)benzoic acid hydrochloride (CAS No: 167846-36-8), which exhibits improved stability and solubility in aqueous media.[1]
Applications in Drug Development
The unique structural features of 3-(2-Aminoethyl)benzoic acid make it a valuable scaffold in the design and synthesis of novel therapeutic agents. The primary amine provides a reactive handle for amide bond formation, while the carboxylic acid can be converted to esters or amides, or used to modulate the pharmacokinetic properties of a drug candidate. Its role as a pharmaceutical intermediate is a key area of its application.[1]
Synthesis of 3-(2-Aminoethyl)benzoic Acid: A Detailed Walk-through
A robust and scalable synthesis of 3-(2-Aminoethyl)benzoic acid is crucial for its application in research and development. The following section outlines a common and effective multi-step synthetic pathway, starting from the readily available precursor, m-toluic acid. The overall synthetic scheme is depicted below.
solubility of 3-(2-Aminoethyl)benzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(2-Aminoethyl)benzoic Acid in Organic Solvents Introduction 3-(2-Aminoethyl)benzoic acid is a molecule of significant interest in medicinal chemistry and materials scien...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 3-(2-Aminoethyl)benzoic Acid in Organic Solvents
Introduction
3-(2-Aminoethyl)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science due to its structural motifs: a benzoic acid, an aromatic ring, and a flexible aminoethyl side chain. As with any active pharmaceutical ingredient (API) or key intermediate, its solubility characteristics are a critical determinant of its utility.[1] Solubility impacts everything from reaction kinetics and purification strategies during synthesis to bioavailability and formulation options in drug development.[2]
This guide provides a comprehensive overview of the theoretical and practical considerations for determining the . Given the scarcity of publicly available quantitative data for this specific molecule, this document serves as both a predictive guide based on its physicochemical properties and a practical manual for its experimental determination.
Understanding the inherent properties of 3-(2-Aminoethyl)benzoic acid is fundamental to predicting its solubility. The molecule possesses both an acidic carboxylic acid group and a basic amino group, meaning it exists as a zwitterion at its isoelectric point. This dual nature is the primary driver of its complex solubility profile.
The solubility of amino acids is at a minimum at their isoelectric point and increases as the pH moves away from this point.[3] This is because the formation of a salt (either with an acid or a base) increases the polarity and ionic character of the molecule, enhancing its interaction with polar solvents.[3]
Key computed physicochemical properties for 3-(2-Aminoethyl)benzoic acid and its isomers are summarized below. These parameters, particularly the XLogP3 value, provide a first-pass estimation of its lipophilicity versus hydrophilicity.
The negative XLogP3 value for 3-(2-Aminoethyl)benzoic acid (-1.0) suggests it is predominantly hydrophilic.[4][7] A negative logP value indicates the compound has a higher affinity for the aqueous phase than for a nonpolar organic phase like octanol. This hydrophilicity stems from the charged zwitterionic form, which is highly stabilized by polar, protic solvents capable of hydrogen bonding.
Therefore, we can predict the following general solubility trends:
High Solubility: Expected in highly polar protic solvents like water and, to a lesser extent, short-chain alcohols (methanol, ethanol). The solubility in hydroalcoholic mixtures is expected to decrease as the percentage of alcohol increases.[3]
Moderate to Low Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). These solvents can accept hydrogen bonds but cannot donate them as effectively to solvate both the carboxylate and ammonium groups of the zwitterion.[8]
Very Low Solubility: Expected in nonpolar solvents (e.g., hexane, toluene, chloroform). These solvents lack the ability to form the strong intermolecular interactions (hydrogen bonds, ion-dipole) required to overcome the crystal lattice energy of the solid zwitterion.[9]
Experimental Determination of Thermodynamic Solubility
To obtain definitive, high-quality data, the thermodynamic (or equilibrium) solubility must be determined experimentally.[10] This value represents the true maximum concentration of a solute that can be dissolved in a solvent at equilibrium.[11] The "shake-flask" method is the gold-standard technique for this measurement.[12][13]
The following protocol is a self-validating system designed to ensure that true equilibrium is achieved and measured accurately.
Shake-Flask Protocol
Objective: To determine the thermodynamic solubility of 3-(2-Aminoethyl)benzoic acid in a given organic solvent at a constant temperature.
Materials:
3-(2-Aminoethyl)benzoic acid (solid, high purity)
Selected organic solvent(s) (analytical grade)
20 mL glass scintillation vials with screw caps
Orbital shaker or rotator within a temperature-controlled incubator
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Methodology:
Preparation: Add an excess of solid 3-(2-Aminoethyl)benzoic acid to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the chosen organic solvent to each vial.
Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker (e.g., at 25°C). Agitate the samples for an extended period. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[12][14]
Sample Collection: After the desired equilibration time, stop the agitation and allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.
Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles.[15]
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve prepared from known concentrations of 3-(2-Aminoethyl)benzoic acid is required for accurate quantification.[2][16]
Verification of Equilibrium: Compare the calculated solubility values from the different time points (24h, 48h, 72h). Equilibrium is confirmed if the solubility values are consistent (e.g., within ±5%) for at least the last two time points.[16]
Caption: Physicochemical Basis for Solubility Prediction.
Polar Protic Solvents (e.g., Methanol, Ethanol): These are the most promising organic solvents. Their hydroxyl groups can act as hydrogen bond donors to solvate the carboxylate anion and as hydrogen bond acceptors for the ammonium cation. This dual capability effectively breaks down the crystal lattice of the zwitterion, leading to higher solubility. The solubility of benzoic acid itself is high in ethanol.
[9]* Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors, but they lack acidic protons to donate. [8]While they can solvate the ammonium cation, they are less effective at solvating the carboxylate anion. Consequently, the overall energy balance is less favorable, and solubility is expected to be lower than in protic solvents.
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. They cannot form the strong interactions needed to overcome the high crystal lattice energy of the polar, zwitterionic solute. Therefore, 3-(2-Aminoethyl)benzoic acid is predicted to be practically insoluble in these solvents. Benzoic acid exhibits low solubility in solvents like heptane and cyclohexane.
[9]
Conclusion
While specific experimental data for the is not widely published, a robust predictive framework can be established based on its zwitterionic nature and computed physicochemical properties. The molecule is expected to be most soluble in polar protic solvents, with diminishing solubility in polar aprotic and nonpolar solvents. For researchers and drug development professionals requiring precise quantitative data, the shake-flask method provides a reliable and authoritative protocol for determining thermodynamic solubility. The successful application of this compound in further research and development hinges on a thorough understanding and experimental validation of these fundamental solubility characteristics.
References
ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]
Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Available at: [Link]
ResearchGate. The solubility of benzoic acid in seven solvents. Available at: [Link]
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
Cheméo. Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Available at: [Link]
University of Padova. (2024). Predicting drug solubility in organic solvents mixtures. Available at: [Link]
PubChem. 3-(2-Aminoethyl)benzoic acid. Available at: [Link]
Chemistry LibreTexts. (2020). 13.16: Solvent Effects-Relative Conditions and pKa. Available at: [Link]
PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Available at: [Link]
National Institutes of Health (NIH). (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available at: [Link]
ResearchGate. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Available at: [Link]
ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
Evotec. Thermodynamic Solubility Assay. Available at: [Link]
BioAssay Systems. Shake Flask Method Summary. Available at: [Link]
MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]
National Institutes of Health (NIH). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: [Link]
National Institutes of Health (NIH). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available at: [Link]
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]
PubChem. p-Aminoethylbenzoate. Available at: [Link]
ChemRxiv. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
ResearchGate. (2017). Log P in Encyclopedia of Physical Organic Chemistry. Available at: [Link]
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Available at: [Link]
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]
Bentham Science. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Available at: [Link]
PubChem. 2-(2-Aminoethyl)benzoic acid. Available at: [Link]
3-(2-Aminoethyl)benzoic acid melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Aminoethyl)benzoic Acid: Melting and Boiling Point Determination Abstract Introduction to 3-(2-Aminoethyl)benzoic Acid 3-(2-Aminoethyl)benzoic acid is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Aminoethyl)benzoic Acid: Melting and Boiling Point Determination
Abstract
Introduction to 3-(2-Aminoethyl)benzoic Acid
3-(2-Aminoethyl)benzoic acid is a substituted aromatic amino acid. Its structure, featuring a benzoic acid moiety substituted with an aminoethyl group at the meta position, makes it an interesting building block in medicinal chemistry and materials science. The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a primary amine (a hydrogen bond donor and a base) on a rigid aromatic core imparts specific physicochemical properties that are critical to its behavior in both biological and chemical systems.
Understanding the melting and boiling points is fundamental to its purification, formulation, and handling. These parameters provide insights into the strength of the intermolecular forces within the crystalline lattice and the liquid state, respectively.
Physicochemical Properties of 3-(2-Aminoethyl)benzoic Acid
A summary of the key physicochemical properties is presented below. It is important to note that specific experimental data for the melting and boiling points of 3-(2-Aminoethyl)benzoic acid are not widely reported. The values for analogous compounds and computed predictions are provided for context.
Data not available. Expected to be high with decomposition. The isomeric 4-(2-Aminoethyl)benzoic acid has a melting point of >350 °C.[2]
N/A
Boiling Point
Data not available. Predicted to be high, likely with decomposition under atmospheric pressure. The isomeric 4-(2-Aminoethyl)benzoic acid has a boiling point of 330.9 ± 25.0 °C at 760 mmHg.[2]
N/A
Theoretical Considerations for Melting and Boiling Points
The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. For 3-(2-Aminoethyl)benzoic acid, several key structural features are at play:
Zwitterionic Character: In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This ionic character leads to strong electrostatic interactions, akin to an ionic lattice, which requires a significant amount of energy to overcome. This is the primary reason for the characteristically high melting points of amino acids.
Hydrogen Bonding: The protonated amine and the carboxylate group are excellent hydrogen bond donors and acceptors, respectively. This extensive hydrogen bonding network further stabilizes the crystal lattice, contributing to a high melting point.
Aromatic Stacking: The presence of the benzene ring allows for π-π stacking interactions between molecules, adding to the cohesive forces within the solid.
Given these strong intermolecular forces, it is highly probable that 3-(2-Aminoethyl)benzoic acid has a high melting point and will likely decompose at or before boiling under atmospheric pressure.
Experimental Determination of Melting Point
The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[3] The principle involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid melts.
Detailed Experimental Protocol for Melting Point Determination
Sample Preparation:
Ensure the sample of 3-(2-Aminoethyl)benzoic acid is completely dry and finely powdered. Moisture can act as an impurity and depress the melting point.
Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the powder.
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample should be 2-3 mm high for optimal heat transfer.[4]
Apparatus Setup:
Use a calibrated melting point apparatus, which consists of a heating block, a thermometer or temperature sensor, and a magnifying lens for observation.
Insert the capillary tube containing the sample into the designated slot in the heating block.
Measurement:
If the approximate melting point is unknown, a rapid preliminary heating (5-10 °C/min) can be performed to get a rough estimate.
For an accurate measurement, start with a fresh sample and heat rapidly to about 20 °C below the estimated melting point.
Then, decrease the heating rate to 1-2 °C per minute to ensure the temperature of the sample and the thermometer are in equilibrium.
Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
Continue heating slowly and record the temperature at which the last crystal of the solid melts (the upper end of the melting range).
The melting point is reported as this range. A narrow range (0.5-2 °C) is indicative of a pure compound.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
Due to the high temperatures likely required and the potential for decomposition, determining the boiling point of 3-(2-Aminoethyl)benzoic acid should be approached with care. A micro-boiling point determination method is often suitable for small sample quantities and can be adapted for compounds that may decompose.
Detailed Experimental Protocol for Micro-Boiling Point Determination
Apparatus Setup:
Place a small amount (a few drops) of the liquid sample into a small test tube or a melting point capillary tube (if the sample is solid, it should be melted first).
Take a smaller, shorter capillary tube, seal one end, and place it, open end down, into the larger tube containing the sample. This smaller tube will act as a manometer.
Attach the test tube assembly to a thermometer.
Suspend the assembly in a heating bath (e.g., mineral oil or a heating block).
Measurement:
Heat the bath gradually. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.
Continue to heat until the stream of bubbles becomes rapid and continuous. This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.
Remove the heat source and allow the apparatus to cool slowly.
The bubbling will slow down and stop. The moment the liquid begins to be drawn back into the inverted capillary tube is the point at which the external pressure is equal to the vapor pressure of the substance.
The temperature at this exact moment is the boiling point of the liquid.
Workflow for Micro-Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
While specific experimental values for the melting and boiling points of 3-(2-Aminoethyl)benzoic acid are not prominently featured in the scientific literature, a strong theoretical understanding of its molecular structure allows for informed predictions. The zwitterionic nature and extensive hydrogen bonding capabilities suggest a high melting point with a propensity for decomposition at elevated temperatures. For researchers and drug development professionals working with this compound, the detailed protocols provided in this guide offer a robust framework for the accurate and reliable experimental determination of these critical physicochemical properties. Adherence to these methodologies will ensure high-quality, reproducible data essential for further research and development.
Technical Guide: Spectroscopic Characterization of 3-(2-Aminoethyl)benzoic Acid
Introduction & Compound Profile 3-(2-Aminoethyl)benzoic acid (CAS: 2393-21-7) is a bifunctional aromatic building block widely utilized in drug discovery as a peptidomimetic scaffold and a linker in antibody-drug conjuga...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
3-(2-Aminoethyl)benzoic acid (CAS: 2393-21-7) is a bifunctional aromatic building block widely utilized in drug discovery as a peptidomimetic scaffold and a linker in antibody-drug conjugates (ADCs).[1][2] Its structure combines a rigid phenyl ring with a flexible ethylamine chain and a carboxylic acid moiety, allowing it to bridge pharmacophores with precise spatial orientation.
This guide provides a rigorous technical analysis of its spectroscopic signature. For researchers in synthesis and quality control, understanding the zwitterionic nature of this molecule is critical for accurate data interpretation.
Compound Snapshot
Property
Detail
IUPAC Name
3-(2-Aminoethyl)benzoic acid
CAS Number
2393-21-7
Molecular Formula
C₉H₁₁NO₂
Molecular Weight
165.19 g/mol
Physical State
White to off-white solid
Melting Point
~173 °C (Decomposes)
Solubility
Soluble in water (pH dependent), DMSO; slightly soluble in methanol.
Sample Preparation & Handling Strategy
Expert Insight: The most common failure mode in characterizing this compound is ignoring its zwitterionic character. At neutral pH, the amine is protonated (
) and the acid is deprotonated (), leading to poor solubility in standard organic solvents like CDCl₃.
NMR Solvent Selection:
Recommended: DMSO-d₆.[3][4] It disrupts intermolecular hydrogen bonding and accommodates the polar zwitterion.
Alternative: D₂O with added NaOD (to observe the free amine/carboxylate form) or DCl (to observe the fully protonated form).
Moisture Control: The amine tail is hygroscopic. Dry samples under high vacuum (0.1 mbar) at 40°C for 4 hours before weighing for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3-(2-aminoethyl)benzoic acid is defined by a distinct 1,3-disubstituted aromatic pattern and a coupled aliphatic ethyl chain.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Note: Chemical shifts (
) are estimates based on structural additivity rules and analogous benzoate derivatives.
Position
(ppm)
Multiplicity
Integral
Assignment Logic
COOH
12.0 - 13.0
Broad Singlet
1H
Exchangeable acidic proton; often broadened or invisible depending on water content.
Ar-H (2)
7.85
Singlet (t-like)
1H
Isolated between substituents; deshielded by ortho-COOH.
The following diagram illustrates the correlation between the molecular structure and the observed NMR signals.
Figure 1: NMR Signal Correlation Logic. The electron-withdrawing acid group deshields ortho protons (H2, H6), while the aliphatic chain shows characteristic coupling.
Infrared (IR) Spectroscopy
IR analysis is the primary method for confirming the solid-state form (zwitterion vs. neutral).
Functional Group
Wavenumber (cm⁻¹)
Interpretation
O-H / N-H Stretch
2500 - 3300 (Broad)
Overlapping bands characteristic of ammonium () and carboxylic acid O-H. A broad "fermi resonance" pattern is typical.
C=O Stretch
1680 - 1710
Carbonyl stretch. If zwitterionic (), this shifts to two bands: ~1550 (asym) and ~1400 (sym).
C=C Aromatic
1580 - 1610
Ring breathing modes.
C-N Stretch
1000 - 1200
Aliphatic amine stretch.
Ar-H Bending
680 - 800
Out-of-plane bending; specific pattern for meta-substitution (often 3 bands).
Mass Spectrometry (MS)
Mass spectrometry provides definitive structural confirmation. The fragmentation pattern is dictated by the stability of the aromatic ring and the lability of the aliphatic side chain.
MS Methodology
Ionization: ESI (+) (Electrospray Ionization) is preferred for the polar/zwitterionic form.
Molecular Ion:
m/z.
Fragmentation Pathway[6]
Primary Loss: Loss of water (
, -18) or ammonia (, -17) from the parent ion.
Benzylic Cleavage: Rupture of the C-C bond in the ethyl chain is less common than alpha-cleavage but leads to the tropylium-like ion.
Alpha-Cleavage: The amine directs cleavage to generate the iminium ion (
) at m/z 30.
Decarboxylation: Loss of
(44 Da) or radical (45 Da) from the benzoic acid moiety.
Visualization: Fragmentation Logic
Figure 2: ESI(+) Mass Spectrometry Fragmentation Pathway. Key diagnostic ions include m/z 149 (loss of ammonia) and m/z 121 (decarboxylation).
References
PubChem. 3-(2-Aminoethyl)benzoic acid (CID 506077). National Library of Medicine. [Link]
Human Metabolome Database (HMDB). 3-Aminobenzoic acid Spectral Data. (Used for comparative substructure analysis). [Link]
SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for benzoic acid derivative shifts). [Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.
An In-depth Technical Guide to 3-(2-Aminoethyl)benzoic Acid: Synthesis, History, and Applications
This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)benzoic acid, a key chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)benzoic acid, a key chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's inferred historical context, details robust synthetic methodologies with mechanistic insights, and explores its significance as a structural motif in modern research.
Introduction and Historical Context
The history of 3-(2-Aminoethyl)benzoic acid is not one of a singular, celebrated discovery but rather of its emergence as a valuable, yet unassuming, building block in the expanding field of organic synthesis. Unlike its simpler parent, benzoic acid, which was isolated as early as the 16th century, the development of specifically substituted derivatives like this one is intrinsically linked to the advancement of synthetic chemistry in the 20th century.[1][2]
The rise of medicinal chemistry and the systematic exploration of structure-activity relationships (SAR) necessitated a diverse toolkit of molecular scaffolds. Aminobenzoic acids, in particular, were identified as "privileged structures" due to their ability to be readily modified at both the carboxylic acid and amino functionalities, providing a versatile platform for generating chemical libraries.[3][4] The meta-substitution pattern and the ethylamine side chain of 3-(2-Aminoethyl)benzoic acid offer specific stereochemical and electronic properties that are valuable for probing molecular interactions in biological systems.[1] Its primary role has been as an intermediate, used in the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents.[1]
Physicochemical Properties and Characterization
A summary of the key physicochemical properties for 3-(2-Aminoethyl)benzoic acid and its common salt/ester forms is provided below. This data is critical for its application in synthesis, including solvent selection, reaction monitoring, and purification.
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Form
CAS Number
3-(2-Aminoethyl)benzoic acid
C₉H₁₁NO₂
165.19
Solid (Predicted)
50607-74-4
3-(2-Aminoethyl)benzoic acid hydrochloride
C₉H₁₂ClNO₂
201.65
Crystalline Solid (Hypothesized)
66658-60-4
Methyl 3-(2-aminoethyl)benzoate hydrochloride
C₁₀H₁₄ClNO₂
215.67
Solid
167846-36-8
Retrosynthetic Analysis and Plausible Synthetic Pathways
While a singular, originally documented synthesis is not prominent in the literature, a logical and efficient synthetic route can be designed based on well-established, high-yield chemical transformations. The most practical approach involves the reduction of a corresponding nitro precursor, which is a cornerstone of amine synthesis.
A plausible retrosynthetic analysis breaks the target molecule down into readily available starting materials. The key transformations are the formation of the amine from a nitro group and the potential use of an ester protecting group for the carboxylic acid.
Caption: Retrosynthetic analysis of 3-(2-Aminoethyl)benzoic acid.
This analysis highlights two primary forward pathways:
Route A: Direct reduction of a 3-(2-nitroethyl)benzoic acid intermediate.
Route B (Recommended): Protection of the carboxylic acid as a methyl ester, followed by reduction of the nitro group and subsequent deprotection (hydrolysis). This route is often preferred as it prevents potential side reactions involving the acidic carboxylic group during the reduction step and generally simplifies purification.
Detailed Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of 3-(2-Aminoethyl)benzoic acid hydrochloride via the recommended Route B.
Workflow Overview
Caption: Three-step workflow for the synthesis of the target compound.
Step 1: Esterification of 3-(2-Nitroethyl)benzoic Acid
Causality: The carboxylic acid is converted to a methyl ester to prevent it from interfering with the subsequent catalytic hydrogenation. Fischer esterification is a classic, equilibrium-driven reaction catalyzed by a strong acid. Using a large excess of methanol shifts the equilibrium towards the product, ensuring a high yield.
Protocol:
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(2-Nitroethyl)benzoic acid (1.0 eq).
Add anhydrous methanol (20-30 eq, serving as both reactant and solvent).
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 3-(2-nitroethyl)benzoate, which can be used in the next step without further purification.
Step 2: Reduction of Methyl 3-(2-nitroethyl)benzoate
Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to primary amines. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the palladium surface, where the reduction takes place.
Protocol:
Dissolve Methyl 3-(2-nitroethyl)benzoate (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.
Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and stir the mixture vigorously at room temperature.
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-12 hours.
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
Concentrate the filtrate under reduced pressure to yield crude Methyl 3-(2-aminoethyl)benzoate.
Step 3: Hydrolysis and Salification
Causality: The methyl ester is hydrolyzed back to the carboxylic acid under acidic conditions. Using hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis and protonates the newly formed amine, yielding the stable and often crystalline hydrochloride salt, which simplifies purification by precipitation.
Protocol:
Dissolve the crude Methyl 3-(2-aminoethyl)benzoate (1.0 eq) in a mixture of water and a co-solvent like dioxane if needed.
Add concentrated hydrochloric acid (3-5 eq) and heat the mixture to reflux (approx. 100°C).
Maintain reflux for 6-18 hours, monitoring the disappearance of the starting material by TLC.
After the reaction is complete, cool the mixture in an ice bath. The product, 3-(2-Aminoethyl)benzoic acid hydrochloride, should precipitate as a solid.
Collect the solid product by vacuum filtration and wash with a small amount of cold water or acetone.
The product can be further purified by recrystallization from an ethanol/water mixture.
Dry the purified solid under vacuum to obtain the final product.
Applications in Research and Drug Development
While not a drug itself, 3-(2-Aminoethyl)benzoic acid embodies a structural motif—the β-arylethylamine—that is prevalent in pharmacologically active compounds. Its utility lies in its role as a versatile scaffold.
Building Block for Heterocycles: The primary amine and carboxylic acid functionalities are ideal handles for constructing complex heterocyclic systems, which are a cornerstone of modern drug discovery.[1]
Probing Receptor Binding Pockets: As a rigid analogue of neurotransmitters like phenethylamine, this molecule and its derivatives can be used to probe the binding pockets of enzymes and receptors, aiding in the rational design of new drugs.
Peptidomimetics: The amino acid-like structure allows for its incorporation into peptide sequences to create peptidomimetics with altered conformational properties and improved metabolic stability.
Conclusion
3-(2-Aminoethyl)benzoic acid stands as a testament to the importance of fundamental building blocks in chemical science. While its own history is woven into the broader fabric of synthetic chemistry's evolution, its true value is realized in the complex molecules it helps create. The synthetic pathways detailed in this guide, grounded in established and reliable chemical principles, provide researchers with a practical framework for accessing this versatile intermediate for applications in medicinal chemistry, materials science, and beyond.
References
PubChem Compound Summary for CID 506077, 3-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. [Link]
PubChem Compound Summary for CID 135409, 3-(2-Aminoethyl)benzoic acid hydrochloride. National Center for Biotechnology Information. [Link]
PubChem Compound Summary for CID 10511548, Methyl 3-(2-aminoethyl)benzoate. National Center for Biotechnology Information. [Link]
Preparation of Methyl Benzoate. University of Colorado Boulder, Department of Chemistry and Biochemistry. [Link]
Preparation of Methyl 3-nitrobenzoate. University of South Alabama, Department of Chemistry. [Link]
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. ScienceMadness Discussion Forums. [Link]
Mechanism for the basic hydrolysis of methyl benzoate. Homework.Study.com. [Link]
biological activity of 3-(2-Aminoethyl)benzoic acid and its analogs
An In-Depth Technical Guide to the Biological Activity of 3-(2-Aminoethyl)benzoic Acid and its Analogs Authored by: Senior Application Scientist Abstract The benzoic acid scaffold is a cornerstone in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of 3-(2-Aminoethyl)benzoic Acid and its Analogs
Authored by: Senior Application Scientist
Abstract
The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1] Among these, 3-(2-Aminoethyl)benzoic acid and its derivatives represent a class of molecules with significant therapeutic potential across various domains, including oncology, neuropharmacology, and infectious diseases.[2][3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR), mechanisms of action, and key biological activities of this versatile chemical series. We will delve into the causality behind experimental designs, present detailed protocols for evaluating biological efficacy, and summarize key data to provide researchers, scientists, and drug development professionals with actionable insights for designing novel therapeutics.
The 3-(2-Aminoethyl)benzoic Acid Scaffold: A Privileged Structure in Drug Discovery
The core structure of 3-(2-Aminoethyl)benzoic acid features a benzoic acid moiety substituted with an aminoethyl group at the meta-position. This arrangement provides a unique combination of structural features that are crucial for its biological activity:
The Benzoic Acid Core: The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[1] The aromatic ring provides a planar scaffold that can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets.
The Aminoethyl Side Chain: The primary amino group offers a site for further chemical modification and can act as a hydrogen bond donor. The ethyl linker provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding.
The versatility of this scaffold allows for systematic modifications to fine-tune its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.[1]
Structure-Activity Relationship (SAR) Analysis: Tailoring Potency and Selectivity
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and modifications to the side chain.[1] Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.
Influence of Aromatic Ring Substituents
Substituents on the benzene ring modulate the molecule's electronic properties, lipophilicity, and steric profile.[1]
Electron-Donating Groups (e.g., -OH, -CH₃): These groups can increase the electron density of the aromatic ring and act as hydrogen bond donors or acceptors, influencing solubility and target interactions.[1]
Electron-Withdrawing Groups (e.g., -NO₂): These groups decrease the electron density of the ring, which can enhance the acidity of the carboxylic acid and is a known pharmacophore in various antimicrobial agents.[1]
Halogens (e.g., -Cl, -F, -Br): Introduction of halogens can modulate lipophilicity and metabolic stability, often leading to enhanced biological activity.
Modifications of the Aminoethyl Side Chain
Alterations to the aminoethyl group can significantly impact binding affinity and selectivity. This includes:
N-alkylation or N-acylation: Modifying the amino group can alter its hydrogen bonding capacity and introduce new interactions with the target protein.
Chain length and rigidity: Varying the length of the linker or introducing cyclic constraints can optimize the positioning of the pharmacophoric groups for improved target engagement.
The strategic combination of these modifications allows for the generation of extensive compound libraries for screening and optimization.
Key Biological Activities and Therapeutic Potential
Analogs of 3-(2-Aminoethyl)benzoic acid have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.
Anticancer Activity
Several benzoic acid derivatives have shown promise as anticancer agents.[4] A notable mechanism involves the inhibition of the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells and is crucial for the uptake of essential amino acids required for their rapid proliferation.[5] By blocking this transporter, these compounds can effectively starve cancer cells, leading to an inhibition of their growth.[5]
Neuropharmacological Effects
Derivatives of aminobenzoic acid have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[6] One of the primary strategies in managing Alzheimer's is to enhance the levels of the neurotransmitter acetylcholine in the brain.[6] This can be achieved by inhibiting the enzymes responsible for its breakdown, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] Several p-aminobenzoic acid (PABA) derivatives have been identified as potent inhibitors of these cholinesterases.[7]
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic potential of aminobenzoic acid derivatives has been well-documented.[8] For instance, certain synthesized derivatives of 2-amino benzoic acid have exhibited more potent anti-inflammatory and analgesic activities than standard drugs like aspirin and phenylbutazone in preclinical studies.[8] The mechanism often involves the inhibition of enzymes or signaling pathways associated with inflammation.
Antiviral Activity
The 3-(2-Aminoethyl)benzoic acid scaffold has also served as a basis for the development of antiviral agents.[2] Notably, derivatives of this compound have been investigated as potential inhibitors of HIV-1 maturation, a critical step in the viral life cycle.[2] Modifications to the core structure have been shown to enhance antiviral potency while maintaining favorable pharmacokinetic profiles.[2]
Mechanisms of Action: From Molecular Interactions to Cellular Responses
The diverse biological effects of 3-(2-Aminoethyl)benzoic acid analogs stem from their ability to interact with a variety of biological targets. The mechanism of action is highly dependent on the specific structural features of each analog.[2]
A common mechanism involves the inhibition of key enzymes in signaling pathways. For example, in cancer therapy, derivatives of aminobenzoic acid can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cell growth and proliferation.[9]
Caption: Simplified signaling pathway of a receptor tyrosine kinase targeted by aminobenzoic acid analogs.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel 3-(2-Aminoethyl)benzoic acid analogs, a series of robust and validated experimental assays are employed.
General Workflow for Structure-Activity Relationship (SAR) Guided Drug Discovery
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.[9]
Protocol: VEGFR-2 Kinase Inhibition Assay
This biochemical assay is used to determine the inhibitory activity of compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Objective: To quantify the IC₅₀ value of a test compound against VEGFR-2 kinase.
Prepare serial dilutions of the test compound in DMSO.
In a 384-well plate, add 5 µL of assay buffer containing the peptide substrate and ATP.
Add 1 µL of the diluted test compound or DMSO (for control wells).
Initiate the reaction by adding 5 µL of VEGFR-2 kinase solution.
Incubate the plate at room temperature for 1 hour.
Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent.
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality: The intensity of the luminescent signal is inversely proportional to the amount of ATP consumed by the kinase. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours.
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth (no turbidity).
Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
Causality: The absence of turbidity indicates that the compound has inhibited bacterial growth. This method provides a quantitative measure of the compound's antibacterial potency.
Summary of Biological Activities of Selected Analogs
The following table summarizes the reported biological activities of various benzoic acid derivatives, providing a comparative overview of their potential applications.
Compound/Analog Class
Biological Activity
Key Findings
Reference
3-(2-Aminoethyl)benzoic acid hydrochloride
Pharmaceutical Intermediate
Investigated for potential therapeutic properties, including as an antiviral agent against HIV-1.[2]
The 3-(2-Aminoethyl)benzoic acid scaffold and its analogs represent a rich source of biologically active compounds with significant therapeutic potential. The structural versatility of this chemical series allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. The diverse range of activities, from anticancer and neuroprotective to anti-inflammatory and antiviral, underscores the importance of this scaffold in modern drug discovery.
Future research should focus on:
Expanding Chemical Diversity: Synthesizing novel analogs with diverse substitution patterns to explore new areas of chemical space.
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for promising compounds.
In Vivo Efficacy and Safety: Advancing lead compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.
By leveraging the insights from structure-activity relationship studies and employing robust biological evaluation protocols, the 3-(2-Aminoethyl)benzoic acid scaffold will undoubtedly continue to be a valuable platform for the development of next-generation therapeutics.
Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF.
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery.
Google Patents. (n.d.). US7345068B2 - Aromatic amino acid derivatives and medicinal compositions.
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
MDPI. (n.d.). Amino Acids in the Development of Prodrugs.
PubChem. (n.d.). 3-(2-Aminoethyl)benzoic acid.
National Institutes of Health. (n.d.). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress.
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid.
Li, K. S., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 1980-1987.
International Journal of Pharmaceutical Sciences and Research. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
Technical Guide: Safety, Handling, and Application of 3-(2-Aminoethyl)benzoic Acid
Introduction & Chemical Identity 3-(2-Aminoethyl)benzoic acid is a bifunctional aromatic building block widely utilized in medicinal chemistry, particularly in the synthesis of peptidomimetics and as a linker in drug con...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Identity
3-(2-Aminoethyl)benzoic acid is a bifunctional aromatic building block widely utilized in medicinal chemistry, particularly in the synthesis of peptidomimetics and as a linker in drug conjugates (e.g., PROTACs).[1][2] Its structure features a rigid phenyl core substituted with a carboxylic acid and a flexible aminoethyl arm, making it an ideal scaffold for maintaining spatial orientation between pharmacophores while modulating solubility and zwitterionic character.
This guide addresses the critical safety, handling, and stability protocols required for high-integrity research environments. It distinguishes between the Free Base and the Hydrochloride Salt , as their physical properties and handling requirements differ significantly.
While 3-(2-Aminoethyl)benzoic acid is not classified as an acute toxin (Category 1 or 2), it poses significant irritation risks that can compromise long-term health and experimental integrity if mishandled.
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[4][5][6]
Toxicology Insights
Inhalation Risk: The hydrochloride salt is often a fine, electrostatic powder. Inhalation can trigger acute inflammation of the upper respiratory tract.
Zwitterionic Interactions: In physiological pH, the compound exists as a zwitterion.[7] This increases its potential to interact with mucosal membranes, leading to prolonged irritation upon contact.
Strategic Handling Protocols
Objective: To maintain compound purity while ensuring zero personnel exposure.
A. Engineering Controls
Primary Barrier: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure .
Static Control: Use an anti-static gun or ionizer bar during weighing, especially for the hydrochloride salt, to prevent particle scattering.
B. Personal Protective Equipment (PPE) Matrix
Hands: Double-gloving with Nitrile (0.11 mm minimum thickness).
rationale: The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing.
Eyes: Chemical safety goggles (ANSI Z87.1). Face shields are recommended when preparing large-volume stock solutions (>100 mL).
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.
C. Protocol: Preparation of Stock Solution (100 mM in DMSO)
This protocol includes self-validating steps to ensure the solution is active and correct.
Calculation: To prepare 10 mL of 100 mM stock:
Target Mass (HCl Salt):
.
Weighing: Weigh
into a pre-tared, amber glass vial (20 mL capacity).
Validation: If static makes the powder "jump," pause and use an anti-static gun. Do not proceed until the mass is stable for 10 seconds.
Solubilization: Add 10.0 mL of anhydrous DMSO (Grade: ≥99.9%).
Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.
Validation (Visual): Hold the vial against a black background. Any turbidity indicates incomplete dissolution or moisture contamination in the DMSO.
Storage: Purge the headspace with Argon or Nitrogen, cap tightly, and store at -20°C.
Storage, Stability, and Degradation
The stability of 3-(2-Aminoethyl)benzoic acid is heavily influenced by moisture and oxidative stress.
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Exposure to ambient humidity will cause clumping and hydrolysis risks over time.
Action: Store in a desiccator or with silica gel packs within secondary containment.
Oxidation: The primary amine is susceptible to slow oxidation if left in solution at room temperature.
Action: Always store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot stocks into single-use volumes).
Shelf Life:
Solid (Desiccated, +4°C): 2 years.
Solution (DMSO, -20°C): 6 months.
Visualizations
Diagram 1: Risk Assessment & Handling Workflow
This decision tree guides the researcher through the safe handling process based on the state of the material.
Caption: Decision logic for PPE and engineering controls based on physical state and solvent carrier.
Diagram 2: Emergency Response Logic
A logical flow for immediate actions in case of exposure.[8]
Caption: Immediate response protocols for skin, eye, and inhalation exposure incidents.
Waste Disposal & Environmental Compliance
Classification: As an amine-containing organic acid, this compound should not be disposed of in general trash or down the drain.
Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Waste - Solid Organic."
Liquid Waste:
Aqueous: Adjust pH to neutral (6-8) before disposal into "Aqueous Hazardous Waste" streams, provided no heavy metals are present.
Organic (DMSO/Methanol): Dispose of in "Non-Halogenated Organic Solvent" waste containers.
Container Rinsing: Triple rinse empty vials with a compatible solvent (e.g., ethanol) and add rinsate to the liquid waste stream before discarding the glass.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 506077, 3-(2-Aminoethyl)benzoic acid. Retrieved from [Link]
MDPI (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids. Molecules. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Architecture, Synthetic Pathways, and Pharmacological Divergence
Executive Summary & Structural Scope
This technical guide analyzes the isomeric landscape of (2-aminoethyl)benzoic acid (
), a bifunctional scaffold critical in peptidomimetic drug design. While the 3-isomer (Meta) is the primary subject for linker chemistry, the 4-isomer (Para) and 2-isomer (Ortho) exhibit distinct physicochemical behaviors that dictate their utility in synthesis and pharmacology.
This guide moves beyond basic characterization to address the "Ortho Effect" (spontaneous lactamization), zwitterionic solubility challenges, and the specific synthetic routes required to isolate the open-chain forms.
The Isomeric Triad
Isomer
IUPAC Name
CAS Registry
Key Characteristic
Meta
3-(2-Aminoethyl)benzoic acid
2393-21-7
Stable Scaffold: Ideal geometry for cross-linking; exists as a stable zwitterion.
Para
4-(2-Aminoethyl)benzoic acid
1199-18-4
Bioactive Mimic: Structural analogue to Tranexamic acid; fibrinolysis inhibitor.
Ortho
2-(2-Aminoethyl)benzoic acid
757901-30-7
Reactive Intermediate: Prone to cyclization; precursor to dihydroisoquinolinones.
Physicochemical Divergence
The positioning of the aminoethyl tail relative to the carboxylic acid determines the molecule's stability and solubility.
Zwitterionic Behavior
All three isomers exist primarily as zwitterions in neutral aqueous solution (pH 7).
Solubility: High in water/buffer; poor in non-polar organic solvents (DCM, Ether).
Extraction Protocol: Standard organic extraction fails. Isolation requires ion-exchange chromatography or isoelectric precipitation (adjusting pH to the isoelectric point, pI ~6.0–6.5).
The Ortho-Effect: Spontaneous Lactamization
The 2-isomer presents a critical stability challenge. Unlike the 3- and 4-isomers, the amino tail in the 2-position can spatially access the carbonyl carbon.
Product: 3,4-dihydroisoquinolin-1(2H)-one (a 6-membered lactam).
Consequence: Synthesis of the open-chain 2-isomer requires protection of the amine or acid functionalities until the final step, and storage as a salt (HCl) to prevent cyclization.
Synthetic Methodologies
The most robust route to 3-(2-aminoethyl)benzoic acid avoids direct alkylation (which leads to poly-alkylation) and instead utilizes the reduction of cyanobenzoic acids .
Protocol: Catalytic Hydrogenation of 3-Cyanobenzoic Acid
This protocol ensures high yield and avoids the formation of secondary amines.
Reaction:
(Note: To get the ethyl chain, one typically starts with cyanomethyl-benzoic acid or reduces a vinyl nitrile. However, a common commercial route involves the reduction of 3-(cyanomethyl)benzoic acid ).
Step-by-Step Workflow
Precursor Preparation: Dissolve 3-(cyanomethyl)benzoic acid (10 mmol) in 1M NaOH (12 mL). The basic pH ensures the carboxylic acid is soluble as the sodium salt.
Catalyst Addition: Add Raney Nickel (active slurry, ~10% w/w) under an Argon atmosphere.
Critical: Raney Ni is pyrophoric. Keep wet.
Hydrogenation: Pressurize the Parr reactor to 50 psi
Filtration: Filter the catalyst over Celite. Do not let the catalyst dry out.
Isoelectric Precipitation:
The filtrate is currently basic (Sodium salt).
Slowly add 6M HCl while monitoring pH.
Target pH 6.0 - 6.5 (The pI).
The zwitterion will precipitate as a white solid.
Purification: Recrystallize from Water/Ethanol (1:1).
Pharmacological Utility & Applications
The 4-Isomer: Fibrinolysis Inhibition
4-(2-Aminoethyl)benzoic acid is structurally homologous to Tranexamic Acid and PAMBA (para-aminomethylbenzoic acid).
Mechanism: It acts as a lysine analogue. It binds to the Kringle domains of plasminogen, blocking the interaction between plasminogen and fibrin. This prevents the breakdown of blood clots (fibrinolysis).
Potency: Generally, the rigid benzene ring (PAMBA) provides different binding kinetics compared to the flexible cyclohexane ring (Tranexamic acid). The aminoethyl extension (vs aminomethyl) alters the distance between the cationic amine and anionic carboxylate, potentially reducing potency compared to PAMBA due to steric mismatch in the lysine binding pocket.
The 3-Isomer: Peptidomimetics
The meta-isomer is extensively used as a turn inducer or rigid linker in peptide chemistry.
Geometry: The meta-substitution creates a "kink" in the peptide backbone, mimicking
-turns in proteins.
Drug Conjugates: Used to link cytotoxic payloads to antibodies (ADCs) where a specific spatial separation is required to prevent steric hindrance at the active site.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 506077, 3-(2-Aminoethyl)benzoic acid. Retrieved January 30, 2026 from [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13782745, 2-(2-Aminoethyl)benzoic acid.[1] Retrieved January 30, 2026 from [Link]
Markwardt, F. (1978).Synthetic Inhibitors of Fibrinolysis. In: Handbook of Experimental Pharmacology. Springer. (Contextual grounding for 4-isomer activity).
Organic Syntheses.General procedures for catalytic hydrogenation of nitriles.
Application Note: NMR Characterization of 3-(2-Aminoethyl)benzoic acid
This application note details the structural characterization of 3-(2-Aminoethyl)benzoic acid (also known as 3-carboxyphenethylamine), a bifunctional building block used in peptidomimetics and fragment-based drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the structural characterization of 3-(2-Aminoethyl)benzoic acid (also known as 3-carboxyphenethylamine), a bifunctional building block used in peptidomimetics and fragment-based drug discovery (FBDD).
Due to its zwitterionic nature (containing both a basic amine and an acidic carboxyl group), this molecule presents unique solubility and spectral challenges. This protocol addresses solvent selection, pH effects, and specific acquisition parameters to ensure rigorous validation.
HNOMolecular Weight: 165.19 g/mol
Introduction & Strategic Importance
3-(2-Aminoethyl)benzoic acid serves as a critical "linker" scaffold. It preserves the aromatic stacking potential of a phenyl ring while providing an ethyl-amine handle for amide coupling and a carboxylic acid for cyclization or further extension.
Key Analytical Challenges:
Zwitterionic Aggregation: In neutral non-polar solvents, the molecule forms intermolecular salt bridges, leading to broad, unresolved lines.
pH-Dependent Shifts: The chemical shift of the ethyl chain protons is highly sensitive to the protonation state of the amine (
vs ).
Isoelectric Precipitation: The compound is least soluble near its isoelectric point (pI), necessitating pH adjustment for clear spectra.
Experimental Protocol
Sample Preparation
To achieve "Senior Scientist" grade resolution, we utilize a pH-adjusted D
O method to break zwitterionic networks and ensure sharp peaks.
Solvent A (Preferred for Resolution): D
O + 2 equivalents of NaOD (40% in DO).
Mechanism: Converts the molecule to the dicarboxylate/free amine form (anionic), ensuring high solubility and sharp lines.
Solvent B (Alternative for Exchangeable Protons): DMSO-
.
Use Case: If observation of the amide/amine protons or carboxylic proton is required. Note that peaks may be broader.[1]
Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for D
O; Tetramethylsilane (TMS) for DMSO.
Instrument Parameters (400 MHz Base Frequency)
Parameter
H NMR Setting
C NMR Setting
Rationale
Pulse Sequence
zg30 (30° pulse)
zgpg30 (Power-gated decoupling)
Maximize signal-to-noise ratio (S/N).
Relaxation Delay (D1)
2.0 - 5.0 sec
2.0 sec
Ensure full relaxation of aromatic protons for accurate integration.
Scans (NS)
16 - 32
1024 - 2048
Carbon sensitivity requires high scan counts.
Spectral Width
12 - 14 ppm
220 ppm
Capture all aromatic and carbonyl signals.
Temperature
298 K (25°C)
298 K (25°C)
Standard ambient temperature.
Results & Discussion
Structural Analysis Workflow
The following diagram illustrates the logical flow for assigning the structure based on connectivity and chemical environment.
Figure 1: Structural assignment workflow correlating proton regions to carbon environments.
H NMR Characterization (in D
O + NaOD)
Reference: TSP at 0.00 ppm
The aromatic region displays a classic meta-disubstituted pattern . The carboxylic acid at position 1 is electron-withdrawing (deshielding), while the ethylamine chain at position 3 is weakly activating (alkyl effect).
Position
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Logic
H-2
7.75 - 7.85
Singlet (br)
1H
-
Isolated between substituents; most deshielded by COOH and ring current.
H-6
7.70 - 7.80
Doublet (dt)
1H
7.8
Ortho to COOH; deshielded.
H-4
7.35 - 7.45
Doublet (d)
1H
7.8
Para to COOH; shielded relative to H-2/H-6.
H-5
7.30 - 7.40
Triplet (t)
1H
7.8
Meta to both; standard benzene shift.
H-
2.80 - 2.95
Triplet
2H
7.0
Benzylic -CH-.
H-
2.95 - 3.10
Triplet
2H
7.0
Amino-adjacent -CH-N.
Note on Aliphatic Region: In D
O/NaOD (basic), the amine is unprotonated (-NH), causing the -protons to appear slightly upfield compared to neutral conditions. If run in DMSO- or acidic DO, the effect will shift the -protons downfield to ~3.1–3.2 ppm.
C NMR Characterization
Reference: TSP at 0.00 ppm
The carbon spectrum confirms the backbone. The key diagnostic is the carbonyl peak and the two distinct quaternary carbons in the aromatic ring.
Position
Shift (, ppm)
Type
Assignment Logic
C=O
173.0 - 176.0
Quaternary
Carboxylate carbonyl (salt form).
C-1
136.0 - 138.0
Quaternary
Ipso to carboxylate.
C-3
139.0 - 141.0
Quaternary
Ipso to ethyl chain.
C-2
129.0 - 131.0
CH
Aromatic CH (between substituents).
C-6
128.0 - 130.0
CH
Aromatic CH (ortho to COOH).
C-4, C-5
126.0 - 128.0
CH
Remaining aromatic CHs.
C-
42.0 - 44.0
CH
Carbon attached to Nitrogen.
C-
37.0 - 39.0
CH
Benzylic Carbon.
Advanced Validation: 2D NMR Pathways
To rigorously confirm the regiochemistry (ensuring the substituents are meta and not para), HMBC (Heteronuclear Multiple Bond Correlation) is required.
Figure 2: Key HMBC correlations distinguishing the meta-isomer.
References
National Institute of Standards and Technology (NIST). Benzoic acid, 3-amino-, NMR data (Analogous substructure).
[Link]
Application Note: Structural Elucidation and Fragmentation Dynamics of 3-(2-Aminoethyl)benzoic Acid via ESI-MS/MS
Introduction & Scope 3-(2-Aminoethyl)benzoic acid (C9H11NO2, MW 165.[1]19) is a critical bifunctional building block used in the synthesis of peptidomimetics, integrin antagonists, and fibrinolytic agents. Structurally,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
3-(2-Aminoethyl)benzoic acid (C9H11NO2, MW 165.[1]19) is a critical bifunctional building block used in the synthesis of peptidomimetics, integrin antagonists, and fibrinolytic agents. Structurally, it serves as a rigidified, aromatic analogue of
-aminobutyric acid (GABA) or a meta-isomer of phenylalanine.
In drug development, characterizing this moiety is essential for metabolite identification (MetID). Its metabolic stability often hinges on the susceptibility of the ethylamine side chain to oxidative deamination (MAO activity) and the benzoic acid core to glucuronidation.
This Application Note provides a definitive protocol for the structural characterization of 3-(2-Aminoethyl)benzoic acid using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We focus on differentiating the isomeric landscape and validating fragmentation pathways to support high-confidence structural assignment.
Experimental Protocol
Reagents and Sample Preparation
To ensure clean protonation without adduct interference, high-purity solvents are required.
Stock Solution: Dissolve 1 mg of 3-(2-Aminoethyl)benzoic acid in 1 mL of 50:50 Methanol:Water (v/v).
Working Standard: Dilute stock to 1 µg/mL (approx. 6 µM) in 0.1% Formic Acid (FA) in Water.
Why Formic Acid? The primary amine (
) is readily protonated. The addition of 0.1% FA ensures the molecule exists predominantly as the species, maximizing sensitivity in positive ion mode.
Instrumentation Parameters (LC-ESI-QTOF/QqQ)
The following settings are optimized for a generic Q-TOF or Triple Quadrupole system (e.g., Agilent 6500 series, Sciex Triple Quad, or Thermo Orbitrap).
Parameter
Setting
Rationale
Ionization Mode
ESI Positive (+)
Targets the basic amine group for .
Capillary Voltage
3500 V
Standard for stable Taylor cone formation.
Drying Gas Temp
300°C
Ensures efficient desolvation of the polar acid/amine.
Fragmentor Voltage
110 V
Prevents in-source fragmentation (ISF) of the labile amine.
Collision Energy (CE)
Ramp 10–40 eV
Low CE preserves the molecular ion; High CE reveals the aromatic core.
Mass Range
m/z 50 – 200
Covers all diagnostic fragments.
Results & Discussion: Fragmentation Dynamics
The Precursor Ion
In ESI(+) mode, the spectrum is dominated by the protonated molecular ion
.
Note: Sodium adducts
may appear if glassware is not LCMS-grade, but these yield poor structural fragments.
Primary Fragmentation Pathways
Upon Collision-Induced Dissociation (CID), the molecule undergoes two competitive neutral losses.
Pathway A: Loss of Ammonia (The Dominant Path)
The most abundant product ion arises from the loss of 17.02 Da (
) , yielding the cation at m/z 149 .
Mechanism: Inductive cleavage of the C-N bond driven by the protonated amine.
Structure: The resulting ion is likely a 3-vinylbenzoic acid cation or a stabilized phenonium species. This pathway is characteristic of phenethylamines.
Pathway B: Loss of Water (The Minor Path)
A secondary loss of 18.01 Da (
) is observed, yielding m/z 148 .
Mechanism: Elimination from the carboxylic acid moiety to form an acylium ion (benzoyl cation derivative).
diagnostic Value: This distinguishes the molecule from simple phenethylamines (which lack the acid) and confirms the presence of the free carboxylic acid.
Secondary and Deep Fragmentation
Increasing collision energy (>25 eV) drives further decomposition of the m/z 149 and 148 ions.
m/z 131 (
): The m/z 149 ion loses water from the carboxylic acid group. This cumulative loss confirms the bifunctional nature of the molecule.
m/z 105 (
or ):
While unsubstituted benzoic acid yields a characteristic m/z 105 (benzoyl cation), the ethyl group in the meta position modifies this.
However, deep fragmentation can cleave the alkyl chain entirely, or lose
from the acid (rare in ESI+ but possible) to form ethylbenzene-like cations.
m/z 77 (
): The phenyl cation, the ultimate indicator of the aromatic ring, appearing at high CE (40+ eV).
Data Summary
Table 1: Key Diagnostic Ions for 3-(2-Aminoethyl)benzoic Acid
m/z (Measured)
Formula (Ion)
Neutral Loss
Identity / Structural Significance
166.0863
None
Precursor Ion
149.0597
(17 Da)
Base Peak. Loss of amine; indicates primary amine on alkyl chain.
148.0757
(18 Da)
Loss of water from carboxylic acid (Acylium formation).
131.0491
Combined loss. Vinyl-benzoyl cation.
103.0542
Styrenyl cation (loss of all functional groups).
77.0391
Deep Cleavage
Phenyl cation (Aromatic core confirmation).
Visualizations
Experimental Workflow
This diagram outlines the decision-making process for sample injection and data acquisition.
Figure 1: LC-MS/MS Acquisition Workflow for Structural Validation.
Fragmentation Pathway Tree
The following tree illustrates the logical flow of neutral losses leading to diagnostic ions.
Figure 2: Proposed Fragmentation Tree illustrating the competitive loss of Ammonia and Water.
References
PubChem. 3-(2-Aminoethyl)benzoic acid (Compound).[1] National Library of Medicine.
[Link]
NIST Mass Spectrometry Data Center. Benzoic acid, 2-amino-, ethyl ester (Isomer Comparison). NIST Chemistry WebBook, SRD 69.
[Link]
Application Notes and Protocols for the Use of 3-(2-Aminoethyl)benzoic Acid in Peptide Synthesis
Abstract The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy for developing novel therapeutic peptides, peptidomimetics, and biochemical tools.[1][2] These custom building blocks...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy for developing novel therapeutic peptides, peptidomimetics, and biochemical tools.[1][2] These custom building blocks can introduce unique structural constraints, enhance metabolic stability against proteolytic degradation, and provide specific functionalities for conjugation or molecular recognition.[1][3] This document provides a comprehensive guide for researchers on the effective incorporation of 3-(2-Aminoethyl)benzoic acid, a unique aromatic beta-amino acid analogue, into synthetic peptides using standard solid-phase and solution-phase methodologies. We present detailed, field-proven protocols, discuss critical considerations for reaction strategy, and offer insights into the characterization of the final modified peptide.
Introduction: The Rationale for 3-(2-Aminoethyl)benzoic Acid Integration
3-(2-Aminoethyl)benzoic acid is a non-natural amino acid that offers a unique combination of a flexible ethylamine moiety for peptide backbone extension and a rigid benzoic acid ring. Its integration into a peptide sequence can serve several strategic purposes:
Structural Scaffolding: The aromatic ring imposes a defined conformational constraint on the peptide backbone, influencing its secondary structure and potentially enhancing its binding affinity to biological targets.
Enhanced Stability: The non-natural structure can confer resistance to enzymatic degradation by peptidases, which typically recognize specific proteinogenic amino acid sequences, thus prolonging the peptide's in vivo half-life.[1]
Pharmacokinetic Modulation: The aromatic group increases the hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and overall pharmacokinetic profile.
Linker Chemistry: It can serve as a versatile linker for attaching other molecules, such as fluorescent dyes, cytotoxic drugs for peptide-drug conjugates (PDCs), or polyethylene glycol (PEG) to improve solubility and circulation time.[4]
The successful synthesis of peptides containing this building block hinges on a robust protection strategy and optimized coupling conditions, which will be the central focus of this guide.
Foundational Concepts: Protection and Synthesis Strategy
The structure of 3-(2-Aminoethyl)benzoic acid possesses two key functional groups: a primary amine on the ethyl side-chain and a carboxylic acid on the aromatic ring. For controlled, stepwise peptide synthesis, these groups must be appropriately managed.
Figure 1: Chemical structures of unprotected and N-Fmoc protected 3-(2-Aminoethyl)benzoic acid.
The primary amine must be temporarily protected during the coupling of its carboxyl group. The most common and recommended strategy for this is the Fmoc/tBu orthogonal approach , which forms the basis of the protocols in this guide.
Nα-Protection (Temporary): The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amino group of the incoming building block. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[5]
Side-Chain Protection (Permanent): Reactive side chains of other amino acids in the sequence (e.g., Lys, Asp, Tyr) are protected with acid-labile groups like tert-butyl (tBu).[6]
Orthogonality: The key to this strategy is that the Fmoc group can be removed without affecting the side-chain protecting groups or the bond linking the peptide to the solid support (the resin linker).[7][8] Conversely, the side-chain groups and the linker are cleaved simultaneously in the final step with strong acid (e.g., trifluoroacetic acid, TFA), leaving the peptide backbone intact.[7][8]
Table 1: Comparison of Fmoc/tBu and Boc/Bzl Synthesis Strategies
Feature
Fmoc/tBu Strategy (Recommended)
Boc/Bzl Strategy
Nα-Protection
Fmoc (9-fluorenylmethoxycarbonyl)
Boc (tert-butyloxycarbonyl)
Nα-Deprotection
20% Piperidine in DMF (Mild Base)
25-50% TFA in DCM (Strong Acid)
Side-Chain Protection
Acid-labile (e.g., tBu, Trt)
Very strong acid-labile (e.g., Bzl, Tos)
Final Cleavage
Strong Acid (e.g., 95% TFA)
Very Strong Acid (e.g., HF, TFMSA)
Advantages
Milder conditions, less side-chain degradation, compatible with a wider range of linkers.
Long history of use, effective for certain sequences.
Disadvantages
Potential for dibenzofulvene adducts (scavengers needed), piperidine is a regulated substance.
SPPS is the method of choice for synthesizing peptides up to ~50 amino acids in length due to its efficiency and ease of purification.[9] The peptide is assembled step-by-step while anchored to an insoluble polymer bead (resin), allowing for the simple removal of excess reagents and byproducts by filtration and washing.[9][10]
Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 3.1: Incorporation of Fmoc-3-(2-Aminoethyl)benzoic acid via SPPS
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the peptide chain is already assembled up to the point of adding the custom amino acid.
Materials:
Peptidyl-resin (with free N-terminal amine) in an SPPS reaction vessel.
Kaiser Test Kit: For monitoring free primary amines.[11]
Procedure:
Preparation:
Ensure the peptidyl-resin has a free amine from the previous Fmoc-deprotection step. This can be confirmed with a positive Kaiser test (deep blue beads).[11]
Wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.
Activation and Coupling Cocktail Preparation:
In a separate vial, dissolve Fmoc-3-(2-Aminoethyl)benzoic acid (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.
Add DIPEA (6 equivalents) to the solution.
Causality Note: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, minimizing the risk of racemization. DIPEA is a non-nucleophilic base required to neutralize the reaction and facilitate activation.
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
Coupling Reaction:
Add the activated coupling cocktail to the reaction vessel containing the washed peptidyl-resin.
Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 1-2 hours.
Field Insight: Due to the potentially bulky nature of this custom amino acid, a longer coupling time or a double coupling (repeating steps 2-3) may be necessary to drive the reaction to completion.
Monitoring the Coupling:
After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
Perform a Kaiser test.[11] A negative result (colorless or yellow beads) indicates that all free primary amines have been acylated and the coupling is complete.
If the test is positive, wash the resin with DMF and perform a second coupling (double coupling) for another 1-2 hours with a freshly prepared cocktail.
Washing:
Once coupling is complete, filter the reaction solution and wash the peptidyl-resin extensively to remove all excess reagents and byproducts. A typical wash cycle is:
DMF (3 x 1 min)
DCM (3 x 1 min)
DMF (3 x 1 min)
Chain Elongation:
The resin is now ready for the next step in the synthesis: Fmoc deprotection of the newly added 3-(2-Aminoethyl)benzoic acid to expose its amine for the subsequent amino acid coupling. Proceed with standard SPPS cycles.[12]
Protocol 3.2: Final Cleavage and Deprotection
Materials:
Fully assembled, dried peptidyl-resin.
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).
Safety Note: Work in a certified fume hood. TFA is highly corrosive.
Cold diethyl ether.
Centrifuge and vials.
Procedure:
Place the dried resin in a reaction vessel.
Add the cleavage cocktail (approx. 10 mL per gram of resin).
Stir at room temperature for 2-3 hours.
Causality Note: TFA cleaves the peptide from the acid-labile linker and removes acid-labile side-chain protecting groups. The other components act as "scavengers" to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp or Met.
Filter the resin and collect the filtrate containing the peptide.
Wash the resin with a small amount of fresh TFA to recover residual peptide.
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL tube of cold diethyl ether (approx. 40 mL).
A white precipitate should form. Store at -20°C for 30 minutes to maximize precipitation.
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Solution-Phase Synthesis Considerations
For shorter peptides or fragment condensation, solution-phase peptide synthesis (SolPS) is a viable alternative.[13] While more labor-intensive due to the need for purification after each step, it can be advantageous for large-scale synthesis.[14]
The general strategy involves:
Protecting the N-terminus of one amino acid (or peptide fragment) and the C-terminus of the other.[13]
Activating the free carboxyl group using a coupling reagent (e.g., EDC, T3P).[14]
Coupling the two components in an appropriate organic solvent.
Purifying the resulting dipeptide.
Selectively deprotecting either the N- or C-terminus to allow for the next coupling.[13]
When incorporating 3-(2-Aminoethyl)benzoic acid, one would typically use Fmoc-3-(2-Aminoethyl)benzoic acid and couple it to a C-terminally protected amino acid (e.g., as a methyl or benzyl ester).
Characterization of the Final Peptide
Comprehensive characterization is essential to confirm the identity and purity of the synthesized peptide containing the modification.[15]
Table 2: Recommended Analytical Techniques
Technique
Purpose
Expected Outcome
Reverse-Phase HPLC (RP-HPLC)
Assess purity and quantify the final product.
A major peak corresponding to the desired peptide, with purity typically >95% after purification.
Mass Spectrometry (LC-MS, MALDI-TOF)
Confirm the molecular weight and identity of the peptide.
The observed mass should match the calculated theoretical mass of the peptide containing 3-(2-Aminoethyl)benzoic acid.
Tandem MS (MS/MS)
Sequence verification.
Fragmentation pattern should be consistent with the expected peptide sequence, confirming the location of the modification.
Provides information on the peptide's conformation in solution.
Amino Acid Analysis (AAA)
Confirm amino acid composition.
Hydrolysis followed by analysis can confirm the ratio of standard amino acids (note: the custom residue may not be quantifiable by standard methods).[15]
Conclusion and Future Applications
The protocols detailed herein provide a robust framework for the successful incorporation of 3-(2-Aminoethyl)benzoic acid into synthetic peptides. By leveraging the well-established Fmoc/tBu SPPS strategy, researchers can efficiently create modified peptides with unique structural and functional properties. The ability to introduce such building blocks is critical for advancing drug discovery, enabling the design of next-generation peptide therapeutics with improved stability, target affinity, and novel mechanisms of action.[16][17] Applications span from creating constrained cyclic peptides to developing sophisticated antibody-drug conjugates and targeted delivery systems.[4]
References
This cit
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
AAPPTec. Planning a Peptide Synthesis. Retrieved from [Link]
CORE. Development Of New Methods For Peptide Synthesis. Retrieved from [Link]
AAPPTec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
GenScript. Peptide Modifications. Retrieved from [Link]
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Little, M., Mason, J. M., & Mehrban, N. (2025, January). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
Li, Y., et al. (2025, May 8). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. National Institutes of Health. Retrieved from [Link]
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
Neundorf, I., et al. (2022, October 7). Comparing Variants of the Cell-Penetrating Peptide sC18 to Design Peptide-Drug Conjugates. MDPI. Retrieved from [Link]
This cit
Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
Lamaty, F., et al. (2025, October 12). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). ResearchGate. Retrieved from [Link]
This cit
This cit
Google Patents. (2014, January 22). CN103524623A - Modifications of peptide compositions to increase stability and delivery efficiency.
Terayama, K., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Royal Society of Chemistry. Retrieved from [Link]
ResearchGate. Experimental characterization of the selected peptides. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Derivatization & Analysis of 3-(2-Aminoethyl)benzoic Acid
Executive Summary & Chemical Profile
3-(2-Aminoethyl)benzoic acid (CAS: 2345-34-8 / PubChem CID: 506077) presents a classic analytical challenge: it is an amphoteric zwitterion containing both a basic primary amine (ethyl chain) and an acidic carboxyl group (benzene ring).[1]
Native Analysis Limitations:
GC-MS: Non-volatile and thermally unstable in its native form due to strong intermolecular hydrogen bonding (zwitterionic lattice).[1] Direct injection leads to peak tailing and thermal degradation.
LC-UV: While the benzene ring offers UV absorption (~230-254 nm), the extinction coefficient is often insufficient for trace-level quantification (ng/mL range) in complex biological matrices (plasma, urine).[1]
LC-MS: Polar nature causes poor retention on standard C18 columns without ion-pairing agents.[1]
Strategic Solution:
This guide details two orthogonal derivatization protocols to overcome these barriers:
GC-MS: Dual-functional silylation using BSTFA + 1% TMCS to render the molecule volatile and non-polar.
LC-Fluorescence/MS: Amine-specific tagging using AQC (AccQ-Tag) to introduce a high-quantum-yield fluorophore and increase hydrophobicity for reverse-phase retention.
Method A: GC-MS Analysis via Silylation[1]
Core Principle: Silylation replaces active protic hydrogens in the carboxyl (-COOH) and amino (-NH₂) groups with trimethylsilyl (TMS) groups.[1][2] This eliminates hydrogen bonding, drastically lowering the boiling point and improving thermal stability.
Reagents & Materials
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] Note: TMCS acts as a catalyst to silylate the sterically hindered amine.
Solvent: Anhydrous Pyridine (Critical proton scavenger) or Acetonitrile (ACN).[1]
Equipment: Gas Chromatograph coupled with Mass Spectrometer (GC-MS), chemically inert glass vials with PTFE-lined caps.[1]
Step-by-Step Protocol
Preparation: Weigh 1.0 mg of sample into a 2 mL GC vial.
Solubilization: Add 100 µL of anhydrous pyridine. Vortex until dissolved.[1]
Expert Insight: If solubility is poor, sonicate for 5 mins.[1] Moisture is the enemy; ensure all glassware is oven-dried.
Derivatization: Add 100 µL of BSTFA + 1% TMCS . Cap immediately under nitrogen atmosphere if possible.[1]
Reaction: Heat the vial at 70°C for 30 minutes .
Mechanism: The carboxyl group silylates rapidly. The primary amine requires the heat and TMCS catalyst to form the di-TMS derivative (N,O-bis-TMS).[1]
Cooling: Allow to cool to room temperature.
Injection: Inject 1 µL into the GC-MS (Splitless mode recommended for trace analysis).
GC-MS Parameters
Parameter
Setting
Column
5% Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm x 0.25µm
Inlet Temp
280°C
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Oven Program
100°C (1 min) → 15°C/min → 300°C (hold 5 min)
MS Source
EI (70 eV), 230°C
Monitor Ions
Target molecular ion () and [M-15] (loss of methyl from TMS)
Reaction Scheme Visualization
Caption: Silylation workflow converting polar functional groups to volatile TMS derivatives.
Method B: LC-Fluorescence/MS via AQC (AccQ-Tag)[1]
Core Principle: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts rapidly and specifically with primary and secondary amines to form highly stable, fluorescent urea derivatives.[1] The carboxyl group remains underivatized but is fully compatible with reverse-phase LC eluents.
Reagents & Materials
Reagent: Waters AccQ[3][4][5]•Fluor™ Reagent (AQC powder reconstituted in ACN).[1]
Preparation: Dilute sample to approx. 10-100 µM in 0.1 N HCl (acid stabilizes the amine prior to reaction).
Buffering: In a micro-vial, add 70 µL Borate Buffer .
Sample Addition: Add 10 µL of Sample . Vortex.
Check: Ensure pH is >8.[1]2. The amine must be uncharged (-NH₂) to attack the AQC reagent.[1]
Derivatization: Add 20 µL of Reconstituted AQC Reagent .
Incubation: Vortex immediately for several seconds, then let stand for 1 minute at Room Temp.
Heat Stabilization: Heat at 55°C for 10 minutes .
Why? This converts minor side products (tyrosine-like phenol adducts, if any) and ensures thermodynamic completion of the urea bond formation.[1]
Analysis: Inject 1-2 µL into the HPLC/UPLC system.
HPLC Parameters
Parameter
Setting
Detection
Fluorescence: Ex 250 nm / Em 395 nm (High Sensitivity)
Alt. Detection
UV Absorbance @ 260 nm
Mobile Phase
Gradient: 0-5% B (1 min) → 60% B (10 min)
Flow Rate
0.7 mL/min (depends on column ID)
Column Temp
55°C (Improves peak shape and lowers backpressure)
Derivatization Pathway Visualization
Caption: AccQ-Tag derivatization workflow for high-sensitivity LC analysis.
Validation & Troubleshooting
Self-Validating the Protocol
Reaction Completeness (GC): Monitor the disappearance of the native peak (if visible) and the appearance of a single sharp peak.[1] If multiple peaks appear (e.g., mono-TMS vs di-TMS), increase reaction time or temperature.[1]
Reagent Blank (LC): Always run a blank containing Buffer + AQC.[1] You will see a peak for AMQ (6-aminoquinoline), the hydrolysis byproduct. Your analyte must resolve from this system peak.
Stability Check: Re-inject the derivatized sample after 24 hours. AQC derivatives are stable for up to a week at room temperature; TMS derivatives must be kept anhydrous and analyzed within 12-24 hours.[1]
Phenomenex. Derivatization for Gas Chromatography: Silylation Reagents.
[Link][1]
Waters Corporation. AccQ[1]•Tag Ultra Derivatization Kit Care and Use Manual.
[Link][1]
National Center for Biotechnology Information. PubChem Compound Summary for CID 506077, 3-(2-Aminoethyl)benzoic acid.
[Link][1]
Little, J. L. Derivatization of Amines and Carboxylic Acids for GC-MS.[1] Journal of Chromatography A, 1999.[1] (Contextual grounding for BSTFA mechanism).
Advanced Experimental Applications of 3-(2-Aminoethyl)benzoic Acid in Medicinal Chemistry
Executive Summary & Strategic Value In modern medicinal chemistry, 3-(2-Aminoethyl)benzoic acid (3-AEBA) serves as a critical "privileged scaffold" for rigidifying flexible peptide backbones. Unlike its para-isomer (whic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
In modern medicinal chemistry, 3-(2-Aminoethyl)benzoic acid (3-AEBA) serves as a critical "privileged scaffold" for rigidifying flexible peptide backbones. Unlike its para-isomer (which acts as a linear spacer) or the flexible GABA (gamma-aminobutyric acid), the meta-substitution pattern of 3-AEBA introduces a defined geometrical constraint—specifically a 120° kink —that mimics the
-turn secondary structures found in bioactive proteins.
This guide details the experimental integration of 3-AEBA into drug discovery workflows, focusing on Peptidomimetic Design , Fibrinogen Receptor Antagonism (RGD Mimetics) , and Fragment-Based Drug Discovery (FBDD) .
Structural Logic & Pharmacophore Modeling
The utility of 3-AEBA lies in its ability to restrict conformational freedom (entropy) without sacrificing the essential distance between the basic amine and the acidic carboxylate.
The "Turn-Mimic" Hypothesis
In native peptides,
-turns are recognition motifs for receptors (e.g., GPCRs). Linear peptides often fail as drugs due to rapid proteolysis and poor bioavailability. Replacing a dipeptide segment (e.g., Gly-Gly or Ala-Gly) with 3-AEBA locks the pharmacophore into a bioactive conformation.
Distance Vector: The distance between the N-terminus and C-terminus in 3-AEBA is approximately 5.5–6.0 Å, closely matching the
to distance in certain -turns.
Rigidity: The benzene ring prevents rotation, reducing the entropic penalty upon binding to a receptor.
Visualization of Scaffold Logic
Figure 1: The strategic transition from flexible peptides to rigid 3-AEBA scaffolds to enhance receptor binding affinity.
The Arg-Gly-Asp (RGD) sequence is the universal recognition motif for integrins (e.g., GPIIb/IIIa,
). 3-AEBA is experimentally used to replace the central Gly-Asp unit, positioning a basic guanidine mimetic and a C-terminal acid at the precise distance required to block platelet aggregation.
Comparative Binding Data (Representative)
The following table illustrates the impact of scaffold rigidification on IC50 values against GPIIb/IIIa, derived from structure-activity relationship (SAR) trends in RGD mimetic literature.
Compound Scaffold
Conformation
IC50 (GPIIb/IIIa)
Selectivity ()
Linear Peptide (RGDS)
Flexible
~20 - 50 M
Low
4-AEBA (Para)
Linear / Rigid
~5 - 10 M
Moderate
3-AEBA (Meta)
Kinked / Rigid
< 100 nM
High
GABA Analogue
Flexible
~1 - 5 M
Low
Protocol: Synthesis of a 3-AEBA Core Integrin Antagonist
Objective: Synthesize a prototype antagonist by coupling a benzamidine warhead (Arg-mimetic) to 3-AEBA.
Rationale: Solid phase allows for rapid purification of intermediates.
Load 2-chlorotrityl chloride resin with 3-AEBA. Dissolve 3-AEBA (2 equiv) in DCM/DMF (1:1) with DIPEA (4 equiv). Add to resin and shake for 2 hours.
QC Check: Measure loading efficiency via UV absorbance of the Fmoc-cleavage product (if Fmoc-protected starting material is used).
N-Terminal Coupling (The Warhead):
Wash resin with DMF (3x) and DCM (3x).
Prepare a solution of 4-(N-Boc-amidino)benzoic acid (1.2 equiv), HATU (1.2 equiv), and DIPEA (3 equiv) in DMF.
Pre-activation: Allow the activation mixture to stand for 2 minutes before adding to the resin. This minimizes racemization (though less relevant for achiral 3-AEBA, it is critical for good habit).
Shake for 4 hours at room temperature.
Cleavage & Deprotection:
Cleave the construct from the resin using 95% TFA / 2.5% TIS / 2.5% H2O.
Mechanism:[2][3][4][5] High acid concentration simultaneously cleaves the ester linkage to the resin and removes the Boc protection from the amidine.
Mass Spec (ESI+): Confirm M+1 peak corresponding to the coupled product.
Experimental Application II: Peptidomimetic Library Construction
When designing inhibitors for proteases (e.g., Thrombin, Factor Xa), 3-AEBA is used as a P2-P3 linker. The experimental challenge is often the solubility and reactivity of the zwitterionic starting material.
Pre-Experimental Preparation: Fmoc-Protection
Commercial 3-AEBA is often sold as the HCl salt or free zwitterion. For SPPS (Solid Phase Peptide Synthesis), it must be N-Fmoc protected.
Protocol: Fmoc-Protection of 3-AEBA
Solubilization: Suspend 3-AEBA (10 mmol) in 1,4-Dioxane (20 mL) and 10% Na2CO3 (20 mL).
Note: The pH must be >9 to ensure the amine is unprotonated and nucleophilic.
Addition: Cool to 0°C. Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol) dropwise dissolved in dioxane.
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.
Workup:
Evaporate dioxane.
Dilute aqueous layer with water and wash with ether (removes excess Fmoc-OSu).
Acidify the aqueous layer carefully with 1N HCl to pH 2. The product, Fmoc-3-AEBA , will precipitate as a white solid.
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 3-AEBA into peptidomimetic libraries.
Troubleshooting & Optimization
Solubility Issues
Problem: 3-AEBA derivatives can be prone to aggregation on-resin due to
stacking of the benzene rings.
Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during the coupling step to disrupt aggregation.
Coupling Efficiency
Observation: The aromatic acid of 3-AEBA is less reactive than aliphatic amino acids due to electronic conjugation.
Correction: Do not use standard HBTU. Upgrade to HATU or PyBOP and increase reaction time from 1 hour to 4 hours. Double coupling (repeating the step) is recommended for high-yield libraries.
References
National Institutes of Health (NIH). (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates. Retrieved from [Link]
Hartman, G. D., et al. (1992). Non-peptide fibrinogen receptor antagonists. 2. Optimization of a tyrosine template as a mimic for Arg-Gly-Asp. Journal of Medicinal Chemistry. Retrieved from [Link]
MDPI. (2020). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.[8] Molecules.[2][4][6][9][10][11][12][13][14] Retrieved from [Link][15]
PubChem. (2023). Compound Summary: 3-(2-Aminoethyl)benzoic acid.[1][16] Retrieved from [Link]
Protocol for Coupling Reactions with 3-(2-Aminoethyl)benzoic Acid
Executive Summary & Strategic Significance 3-(2-Aminoethyl)benzoic acid (CAS: 5930-46-1) is a bifunctional pharmacophore often utilized as a "constrained linker" in peptidomimetics and fragment-based drug discovery (FBDD...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Significance
3-(2-Aminoethyl)benzoic acid (CAS: 5930-46-1) is a bifunctional pharmacophore often utilized as a "constrained linker" in peptidomimetics and fragment-based drug discovery (FBDD). Structurally, it bridges the gap between flexible aliphatic amino acids (like
-alanine) and rigid aromatic spacers (like 3-aminobenzoic acid).
The molecule presents a specific synthetic challenge: it exists as a zwitterion (
) with distinct reactivity profiles at its two termini:
The Amine: A primary aliphatic amine (highly nucleophilic, pKa
9.5).
The Acid: An aromatic carboxylic acid (moderately acidic, pKa
Core Challenge: Attempting to couple this molecule without orthogonal protection results in uncontrolled oligomerization (self-polymerization). This Application Note provides validated protocols for orthogonal protection, activation, and coupling, ensuring high-yield incorporation into target scaffolds.
Chemical Properties & Handling
Property
Specification
Operational Implication
Molecular Weight
165.19 g/mol
-
State
Zwitterionic Solid
High melting point; insoluble in non-polar solvents (DCM, Hexane).
Solubility
Water (pH < 3 or > 10), DMSO, DMF (+ Base)
Requires DIPEA/NMM to solubilize in organic coupling media.
pKa (Amine)
~9.6 (Aliphatic)
Remains protonated in neutral conditions; requires base to react.
pKa (Acid)
~4.2 (Aromatic)
Easy to deprotonate; requires high-activity coupling agents (e.g., HATU) due to aromatic conjugation.
Strategic Workflows (Visualized)
The following diagram outlines the decision tree for handling 3-(2-Aminoethyl)benzoic acid depending on whether it acts as an N-terminal cap, a C-terminal cap, or an internal linker.
Figure 1: Strategic decision tree for incorporating 3-(2-Aminoethyl)benzoic acid into synthesis workflows.
Detailed Protocols
Protocol A: Preparation of N-Protected Precursors (Fmoc/Boc)
Use this protocol to convert the zwitterion into a coupling-ready building block.
Rationale: Direct coupling is impossible due to polymerization. We must mask the highly nucleophilic aliphatic amine first. The Schotten-Baumann condition is ideal here to maintain the solubility of the zwitterion.
Use this protocol when inserting the molecule as a spacer within a peptide chain.
Rationale: The aromatic acid is less reactive than standard amino acids. Standard HBTU/HCTU protocols may suffer from slow kinetics. HATU is recommended to prevent deletion sequences.
Reagents:
Resin-bound amine (0.1 mmol scale)
Fmoc-3-(2-aminoethyl)benzoic acid (3.0 equiv)
HATU (2.9 equiv)
DIPEA (6.0 equiv)
Solvent: DMF (Anhydrous)
Step-by-Step:
Pre-Activation: In a vial, dissolve the Fmoc-protected acid and HATU in DMF. Add DIPEA. Shake for 30 seconds. The solution should turn yellow.[5]
Note: Do not let the activated ester sit for >5 minutes to avoid racemization (though less relevant for this achiral molecule, side reactions can occur).
Coupling: Add the pre-activated mixture to the resin.
Incubation: Shake at RT for 60–90 minutes.
Optimization: For difficult sequences, double couple (repeat steps 1-3).
Washing: Drain and wash resin with DMF (
) and DCM ().
Kaiser Test: Perform a Kaiser test (ninhydrin). A negative result (yellow beads) confirms complete coupling of the aromatic acid to the resin amine.
Steric hindrance or low reactivity of aromatic acid.
Switch from HBTU to HATU or PyAOP . Increase reaction time to 2 hours. Use microwave assistance (, 10 min).
Precipitation in DMF
Zwitterionic aggregation.
Ensure the N-terminus is fully protected (Fmoc/Boc). If using the free amino acid, you must use excess base (DIPEA) to keep it soluble, but this risks polymerization.
Oligomerization
Inadequate protection.
Never add coupling reagents (HATU/EDC) to the unprotected 3-(2-aminoethyl)benzoic acid. Always protect one end first.
Low Yield in Aqueous Prep
pH drift.
Maintain pH > 8 during Fmoc-Cl/OSu addition. Use a pH meter and add as needed.
Mechanistic Insight (Activation Pathway)
The following diagram illustrates the activation of the aromatic acid moiety using HATU, highlighting the critical role of the base in deprotonating the carboxylic acid to initiate the attack on the uronium species.
Figure 2: Mechanistic pathway for HATU-mediated activation of the aromatic acid moiety.
References
PubChem. 3-(2-Aminoethyl)benzoic acid - Compound Summary.[2] National Library of Medicine. Available at: [Link]
Organic Chemistry Data. pKa Values of Carboxylic Acids and Amines. Evans Group / Williams. Available at: [Link]
Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
Cheméo. Chemical Properties of Benzoic acid, 3-amino-, ethyl ester. (Analogous solubility data). Available at: [Link]
analytical method development for 3-(2-Aminoethyl)benzoic acid quantification
Application Note & Protocol A Robust RP-HPLC Method for the Quantification of 3-(2-Aminoethyl)benzoic Acid in Pharmaceutical Development Abstract This document provides a comprehensive guide to the development and valida...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Robust RP-HPLC Method for the Quantification of 3-(2-Aminoethyl)benzoic Acid in Pharmaceutical Development
Abstract
This document provides a comprehensive guide to the development and validation of a reliable analytical method for the quantification of 3-(2-Aminoethyl)benzoic acid. As a zwitterionic molecule, this compound presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. We address this by detailing a systematic approach centered on the control of mobile phase pH to modulate the analyte's ionization state. This application note outlines a complete protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. It is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices, in accordance with international regulatory guidelines.
Introduction: The Analytical Challenge
3-(2-Aminoethyl)benzoic acid is a key intermediate and building block in the synthesis of various pharmaceutical compounds. Accurate quantification is critical for process monitoring, stability testing, and quality control. The primary analytical challenge stems from its zwitterionic nature, possessing both a carboxylic acid group and a primary amine. This dual functionality can lead to poor retention, peak tailing, and inconsistent results on standard reversed-phase columns if the mobile phase conditions are not carefully optimized.
This guide details a method that leverages fundamental physicochemical principles to overcome these challenges, resulting in a robust, reproducible, and transferable analytical procedure suitable for its intended purpose[1].
Analyte Properties & Strategic Considerations
A successful analytical method is built upon a thorough understanding of the analyte's chemical properties. The structure of 3-(2-Aminoethyl)benzoic acid dictates our strategic approach.
Zwitterionic Nature: Contains an acidic carboxyl group (pKa estimated ~4.2, similar to benzoic acid) and a basic amino group (pKa estimated ~9-10)[3]. This means its net charge is highly dependent on pH.
Hydrophilicity: The computed XLogP3 of -1.0 indicates that the compound is hydrophilic, which can make it difficult to retain on a non-polar stationary phase[2].
UV Chromophore: The benzoic acid ring system provides a strong UV chromophore, making UV-Vis spectrophotometry an ideal detection method[4].
Method Development Rationale: Causality Behind Experimental Choices
The Critical Role of Mobile Phase pH
The core of this method lies in controlling the ionization state of the analyte. At a neutral pH, the molecule exists as a zwitterion (net charge of zero), leading to minimal interaction with a C18 stationary phase. To enhance retention, we must suppress the ionization of one of the functional groups.
High pH (>11): The amino group would be deprotonated (-NH2) and the carboxyl group would be ionized (-COO⁻), resulting in a net negative charge. This is generally avoided as few silica-based columns are stable at such high pH[5].
Low pH (<3): The carboxylic acid group is fully protonated (-COOH), while the amino group remains protonated as a cation (-NH3⁺). This gives the molecule a net positive charge and significantly increases its overall hydrophobicity, promoting retention on the non-polar C18 stationary phase[5].
Therefore, a low-pH mobile phase is the logical choice for this application.
Caption: Analyte charge state as a function of pH.
Choice of Chromatographic Mode and Detector
Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile mode of HPLC. Given our strategy to increase the analyte's hydrophobicity via pH control, RP-HPLC with a C18 column is the ideal starting point[6].
UV Detection: The benzoic acid moiety is a strong chromophore. Based on data for benzoic acid, we can expect significant absorbance between 220-280 nm. The protonated form at acidic pH typically shows a peak maximum around 230 nm[4]. This wavelength provides high sensitivity for quantification.
Experimental Protocol: Quantification of 3-(2-Aminoethyl)benzoic Acid
Instrumentation and Materials
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Chromatography Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).
Reagents:
3-(2-Aminoethyl)benzoic acid reference standard (purity ≥ 98%).
Mobile Phase A (Aqueous Buffer): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.45 µm nylon filter before use.
Mobile Phase B (Organic): Acetonitrile.
Diluent: 50:50 (v/v) Acetonitrile/Water.
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-(2-Aminoethyl)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard and Calibration Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
HPLC Conditions
Parameter
Setting
Rationale
Column
ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Standard C18 provides good hydrophobic retention for the protonated analyte.
Mobile Phase
A: 25 mM KH2PO4, pH 2.5
Low pH ensures the analyte is in its cationic, more retentive form.
B: Acetonitrile
Common organic modifier with good UV transparency.
Gradient
0-10 min: 10% to 40% B
A gradient ensures elution of the analyte with good peak shape and separation from potential impurities.
10-12 min: 40% to 10% B
Re-equilibration phase.
12-15 min: 10% B
Column re-equilibration.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Injection Volume
10 µL
Detection
UV at 230 nm
Wavelength of high absorbance for the protonated benzoic acid chromophore[4].
Run Time
15 minutes
Method Validation Protocol (per ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[1]. The following parameters must be assessed according to ICH Q2(R1) guidelines[7].
use of 3-(2-Aminoethyl)benzoic acid as a building block in organic synthesis
Executive Summary 3-(2-Aminoethyl)benzoic acid (CAS: 2365-85-7) is a versatile bifunctional building block bridging the gap between flexible aliphatic linkers and rigid aromatic scaffolds. Unlike its analogue 3-aminobenz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(2-Aminoethyl)benzoic acid (CAS: 2365-85-7) is a versatile bifunctional building block bridging the gap between flexible aliphatic linkers and rigid aromatic scaffolds. Unlike its analogue 3-aminobenzoic acid (3-Abz), which possesses a deactivated aniline amine, 3-(2-aminoethyl)benzoic acid features a nucleophilic primary aliphatic amine tethered to a benzoic acid core via an ethyl spacer.
This unique architecture renders it an ideal
-amino acid surrogate for peptidomimetics and a defined-length rigid linker for PROTACs and fragment-based drug discovery (FBDD). This guide details the protocols for its protection, activation, and incorporation into bioactive molecules, emphasizing its utility in constraining conformational space.
Soluble in water (zwitterionic), DMSO; sparingly soluble in non-polar organics unless protected.[1][2]
Mechanistic Insight:
The ethyl spacer effectively "insulates" the amine from the electron-withdrawing phenyl ring. Consequently, the amine exhibits standard aliphatic nucleophilicity , allowing for mild coupling conditions typical of amino acids (e.g., Fmoc-OSu protection), unlike the harsher conditions often required for anilines.
Application Workflows
A. Peptidomimetics (The
-Turn Inducer)
In peptide chemistry, 3-(2-aminoethyl)benzoic acid acts as a rigidified GABA (gamma-aminobutyric acid) analogue .
Function: It introduces a "kink" in the peptide backbone. The meta-substitution pattern forces a turn geometry that mimics specific secondary structures (e.g.,
-turns or loops) more effectively than flexible alkyl chains.
Use Case: Designing foldamers or stabilizing macrocyclic peptides by replacing flexible Gly-Gly-Gly segments with this semi-rigid scaffold.
B. Linker Chemistry (PROTACs & Conjugates)
Function: Serves as a "ruler" linker. Unlike PEG chains which adopt random coils, the phenyl ring provides a rigid core that defines the distance between two warheads.
Advantage: The ethyl group provides slight rotational freedom, preventing the linker from being too rigid, which can hinder binding pocket accommodation.
Experimental Protocols
Protocol 1: Fmoc-Protection for SPPS
Objective: Synthesize Fmoc-3-(2-aminoethyl)benzoic acid for Solid Phase Peptide Synthesis.
Activation: Dissolve Fmoc-3-(2-aminoethyl)benzoic acid (3 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6 eq). Activate for 2 minutes.
Note: The activation is faster than Fmoc-3-Abz because the carboxyl group is standard aromatic, but the steric bulk is low.
Coupling: Add the activated solution to the deprotected resin-bound amine. Shake for 45–60 minutes at RT.
Monitoring: Perform a Kaiser test. The resin should be colorless (negative) if coupling is complete.
Deprotection: Standard 20% Piperidine in DMF (
) removes the Fmoc group, exposing the primary aliphatic amine for the next cycle.
Strategic Visualization
The following diagram illustrates the divergent synthetic pathways for this building block, highlighting its versatility in creating linear conjugates versus macrocycles.
Figure 1: Synthetic workflow transforming the raw building block into complex scaffolds via orthogonal protection and solid-phase synthesis.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Fmoc Protection
pH dropped below 8.0 during reaction.
Monitor pH periodically; add more or to maintain basicity for the aliphatic amine to react.
Incomplete Coupling on Resin
Steric hindrance from the phenyl ring.
Use stronger activation (HATU/HOAt) or double coupling cycles.
Solubility Issues
Zwitterionic nature of the free acid.
Always use the Fmoc-protected form for organic synthesis. For the free acid, use aqueous buffers or DMSO.
References
Concept of Rigid Linkers in Drug Design
Title: "Linker Technologies for Antibody-Drug Conjug
Source:N
Context: Discusses the importance of linker rigidity (phenyl spacers)
Application Note: Chemoselective Esterification of 3-(2-Aminoethyl)benzoic Acid
Abstract & Strategic Overview 3-(2-Aminoethyl)benzoic acid is a critical bifunctional building block in medicinal chemistry, often serving as a rigid linker in peptidomimetics. However, its zwitterionic nature and the pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
3-(2-Aminoethyl)benzoic acid is a critical bifunctional building block in medicinal chemistry, often serving as a rigid linker in peptidomimetics. However, its zwitterionic nature and the presence of a primary amine present a specific synthetic challenge: Chemo-selectivity .
Direct esterification attempts using standard coupling reagents (e.g., EDC/NHS) without amine protection often lead to polymerization or intermolecular amide formation. Furthermore, the specific geometry of this molecule—a meta-substituted ethylamine—creates a high risk of intramolecular cyclization to form 3,4-dihydroisoquinolin-1(2H)-one (a six-membered lactam) if the amine is left unprotonated.
This Application Note details the Thionyl Chloride (
) Mediated Esterification protocol. This method is superior to sulfuric acid catalysis for this substrate because it generates anhydrous in situ, ensuring the amine remains fully protonated (non-nucleophilic) throughout the reaction and workup. The final product is isolated as the Hydrochloride Salt , which is stable, crystalline, and resistant to cyclization.
Key Chemical Challenges
Zwitterionic Solubility: The starting material is poorly soluble in organic solvents but soluble in acidic media.
Lactamization Risk: Neutralization of the ester product to the free base triggers rapid cyclization to the lactam.
Moisture Sensitivity: The reaction requires anhydrous conditions to drive the equilibrium toward the ester.
Mechanism & Logic
The reaction relies on the in situ generation of anhydrous hydrogen chloride. Thionyl chloride reacts with methanol to produce dimethyl sulfite,
, and . The high concentration of serves two purposes:
Protection: It protonates the primary amine (
), removing its nucleophilicity and preventing self-polymerization or lactam formation.
Activation: It protonates the carbonyl oxygen of the carboxylic acid, making it susceptible to nucleophilic attack by methanol.
Reaction Scheme & "The Lactam Trap"
Figure 1: Reaction pathway showing the critical necessity of maintaining the salt form to prevent lactamization.
Methyl Ester singlet. Key indicator of conversion.
3.0 - 3.2 (m, 4H)
Ethylene bridge protons ().
LC-MS
[M+H]+ = 180.1
Mass of the free base (179.2) + Proton.
Solubility
Soluble in Water, DMSO, Methanol.
Insoluble in Ether, Hexanes.
Process Decision Tree (Workup)
Figure 2: Purification workflow ensuring removal of excess acid without neutralizing the salt.
Troubleshooting & Expert Tips
Problem: Product is a sticky oil, not a solid.
Cause: Trace
or Methanol trapped in the crystal lattice.
Solution: Dissolve in a minimum amount of dry Methanol and precipitate by adding excess Diethyl Ether dropwise with vigorous stirring.
Problem: Low Yield.
Cause: Moisture ingress.
Solution: Use fresh
(it degrades to yellow/red over time). Dry Methanol over molecular sieves before use.
Problem: Unexpected Cyclization.
Cause: Did you wash with NaHCO3?
Solution:NEVER perform an aqueous basic workup on this specific ester unless the amine is protected (e.g., with Boc anhydride) before the neutralization step.
References
PubChem. Methyl 3-(2-aminoethyl)benzoate hydrochloride (Compound Summary). National Library of Medicine. [Link]
Li, J., et al. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 2020.[4] (Validating the TMSCl/MeOH methodology for amino acids). [Link]
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids. (Mechanism validation). [Link]
Brenner, M. & Huber, W.
-amino acid esters by alcoholysis of the methyl esters. Helv.[5] Chim. Acta, 1953. (Foundational protocol for thionyl chloride mediated esterification).
application of 3-(2-Aminoethyl)benzoic acid in polymer chemistry
Application Note: 3-(2-Aminoethyl)benzoic Acid in Polymer Chemistry Executive Summary 3-(2-Aminoethyl)benzoic acid (CAS: 2393-21-7), often referred to as a "homologated" amino acid or semi-rigid aromatic spacer, is a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-(2-Aminoethyl)benzoic Acid in Polymer Chemistry
Executive Summary
3-(2-Aminoethyl)benzoic acid (CAS: 2393-21-7), often referred to as a "homologated" amino acid or semi-rigid aromatic spacer, is a critical bifunctional monomer in the synthesis of advanced polyamides and peptidomimetics. Unlike its para-substituted counterpart (4-(2-aminoethyl)benzoic acid), the meta-substitution pattern of this molecule introduces a structural "kink" into polymer backbones. This geometric feature disrupts chain packing, significantly enhancing solubility and processing characteristics while maintaining the thermal stability and mechanical rigidity typical of aromatic polymers.
This guide details the application of 3-(2-aminoethyl)benzoic acid as:
A monomer for semi-aromatic polyamides (high-performance engineering plastics).
A constrained linker in Solid-Phase Peptide Synthesis (SPPS) for drug discovery.
A bifunctional spacer in Antibody-Drug Conjugates (ADCs) .
Part 1: Chemical Profile & Pre-Polymerization Requirements
Before initiating polymerization or conjugation, the monomer must meet strict purity standards to ensure high molecular weight (Mn) and low polydispersity (PDI).
Property
Specification
Criticality for Polymerization
Chemical Name
3-(2-Aminoethyl)benzoic acid
Target Molecule
CAS Number
2393-21-7
Verification Required (Distinct from para-isomer 1199-69-5)
Formula
C9H11NO2
MW: 165.19 g/mol
Structure
m-NH2-CH2-CH2-C6H4-COOH
Bifunctional (AB-Type Monomer)
Purity
> 99.5% (HPLC)
Essential. Impurities >0.5% act as chain terminators.
Water Content
< 0.05% (Karl Fischer)
Critical. Water hydrolyzes active esters/acyl chlorides.
Melting Point
~260–261 °C
High MP requires solution polymerization methods.
Part 2: Protocol – Synthesis of Semi-Aromatic Polyamides
Objective: Synthesize Poly[3-(2-aminoethyl)benzoate], a semi-crystalline polyamide with high thermal resistance but improved solubility compared to fully aromatic aramids.
Method Selection:
Due to the high melting point of the monomer (~260°C), Melt Polycondensation carries a risk of thermal degradation (decarboxylation) before polymerization occurs. Therefore, Direct Solution Polycondensation (Yamazaki-Higashi Method) is the recommended protocol. This method uses phosphorylation reagents to activate the carboxylic acid in situ under mild conditions.
Salt: Lithium Chloride (LiCl) (4 wt%) – Crucial for solubilizing the forming polymer.
Catalyst: Calcium Chloride (CaCl2) (optional, for amide stability)
Step-by-Step Protocol:
Preparation:
Dry NMP and Pyridine over molecular sieves (4Å) for 24 hours.
Flame-dry a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser.
Dissolution:
Add 1.65 g (10 mmol) of 3-(2-Aminoethyl)benzoic acid and 1.0 g of LiCl to the flask.
Add 25 mL NMP and 5 mL Pyridine.
Stir under Nitrogen flow at 100°C until the monomer and salts are fully dissolved.
Polymerization (The Yamazaki-Higashi Reaction):
Add 3.1 g (10 mmol) of Triphenyl phosphite (TPP) via syringe.
Increase temperature to 120°C .
Maintain reaction for 3 hours with constant stirring. The solution viscosity should noticeably increase.
Work-up & Purification:
Cool the reaction mixture to room temperature.
Pour the viscous solution slowly into 500 mL of Methanol (under vigorous stirring) to precipitate the polymer.
Filter the white fibrous precipitate.
Soxhlet Extraction: Wash the polymer with methanol for 12 hours to remove residual TPP, phenol, and oligomers.
Dry in a vacuum oven at 80°C for 24 hours.
Mechanism of Action:
The reaction proceeds via the formation of an N-phosphonium salt intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine of a neighboring monomer.
Figure 1: Yamazaki-Higashi solution polymerization pathway for high-molecular-weight polyamide synthesis.
Part 3: Protocol – Solid-Phase Peptide Synthesis (SPPS)
Objective: Incorporation of 3-(2-Aminoethyl)benzoic acid as a Peptidomimetic Spacer (gamma/delta-amino acid analogue) to induce turns or constrain peptide backbone conformation.
Pre-requisite: The amine group must be Fmoc-protected before use in standard SPPS.
Sub-Protocol A: Fmoc-Protection
Dissolve 3-(2-Aminoethyl)benzoic acid (10 mmol) in 10% Na2CO3 (aq).
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol) dissolved in Dioxane.
Stir at 0°C for 1 hour, then Room Temp for 12 hours.
Acidify with HCl to pH 2. Extract with Ethyl Acetate.
Recrystallize from Ethanol/Hexane. Product: Fmoc-3-(2-Aminoethyl)benzoic acid.
Sub-Protocol B: Resin Loading & Coupling
Reagents:
Resin: Wang Resin (for acid C-term) or Rink Amide Resin (for amide C-term).
Coupling Agents: HBTU/HOBt or HATU (preferred for aromatic acids).
Base: DIPEA (Diisopropylethylamine).
Steps:
Swelling: Swell resin in DMF for 30 mins.
Deprotection (if applicable): Remove Fmoc from resin using 20% Piperidine/DMF (2 x 10 min).
Coupling:
Dissolve Fmoc-3-(2-Aminoethyl)benzoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
Add to resin and shake for 2 hours .
Note: Aromatic carboxylic acids react slower than aliphatic ones. Double coupling is recommended.
Capping: Cap unreacted sites with Acetic Anhydride/Pyridine.
Cleavage: Cleave final peptide using TFA/TIPS/H2O (95:2.5:2.5).
Figure 2: Solid-Phase Peptide Synthesis cycle integrating the aromatic spacer.
Part 4: Characterization & Data Analysis
Successful synthesis must be validated using the following parameters.
Mn: > 10,000 g/mol required for film formation. PDI: 1.8 – 2.2 (typical for step-growth).
References
Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. Link
PubChem. (2025). 3-(2-Aminoethyl)benzoic acid (CAS 2393-21-7).[1][2] National Library of Medicine. Link
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. (Context on beta-amino acid analogues in peptidomimetics). Link
Iftikhar, K., et al. (2019). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. (Synthesis of benzoic acid derivatives). Link
Technical Support Center: 3-(2-Aminoethyl)benzoic Acid Synthesis
Topic: Troubleshooting Common Impurities & Process Optimization CAS: 5935-29-5 Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of 3-(2-Aminoethyl)benzoic acid typically hinges on the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Common Impurities & Process Optimization
CAS: 5935-29-5
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 3-(2-Aminoethyl)benzoic acid typically hinges on the reduction of 3-(cyanomethyl)benzoic acid (or its ester derivatives). While conceptually simple, this transformation is notorious for generating specific impurity profiles that complicate downstream purification.
This guide addresses the three most critical impurity classes: Secondary Amine Dimers , Oligomers (Polyamides) , and Des-amino side products .
Part 1: Diagnostic Triage (Impurity Identification)
Use this table to match your analytical data (HPLC/MS) with the likely impurity.
Impurity Type
Relative Retention Time (RRT)
Mass Spec Signature (ESI+)
Probable Cause
The "Dimer" (Secondary Amine)
High (>1.2)
(approx. 314 m/z)
Low ammonia pressure during hydrogenation; Catalyst poisoning.
Thermal stress during workup; Acid-Amine condensation.
De-aminated (Ethylbenzoic acid)
High
(approx. 151 m/z)
Over-reduction; High temperature; Excessive catalyst loading.
Part 2: Deep Dive Troubleshooting
Issue 1: The "Dimer" Problem (Secondary Amine Formation)
User Complaint: "I see a large impurity peak at roughly double the molecular weight minus 17 mass units."
Technical Explanation:
This is the most common failure mode in nitrile reduction. It occurs via a condensation mechanism between the newly formed primary amine and the intermediate imine.
Step 3: Ammonia is eliminated, forming a secondary imine, which reduces to the stable Secondary Amine Dimer (
).
Corrective Action:
The Ammonia Fix: You must saturate your reaction solvent (usually Methanol or Ethanol) with anhydrous Ammonia (
) or Ammonium Hydroxide. The excess ammonia shifts the equilibrium away from the dimer and suppresses the attack of the primary amine.
Catalyst Switch: If using Pd/C, switch to Raney Nickel . Raney Ni is generally more selective for primary amines in nitrile reductions.
Acidity: Alternatively, run the reaction in acidic media (e.g., Acetic Acid or HCl/MeOH). Protonating the primary amine (
) renders it non-nucleophilic, preventing it from attacking the imine.
Issue 2: Polyamide Oligomerization
User Complaint: "My product is not dissolving, and the baseline on the HPLC is messy/broad."
Technical Explanation:
Your molecule contains both a carboxylic acid (at position 1) and an amine (at position 3-ethyl). It is a "zwitterionic" amino acid. Under high heat or dehydrating conditions, the amine of one molecule reacts with the acid of another, forming intermolecular amide bonds (nylon-like oligomers).
Note: Intramolecular cyclization (lactam formation) is sterically disfavored due to the meta substitution pattern, making intermolecular chains the dominant pathway.
Corrective Action:
Temperature Control: Never heat the free amino acid above 60°C during drying.
Workup pH: Isolate the product as the Hydrochloride Salt (3-(2-aminoethyl)benzoic acid HCl). The salt form protects the amine, preventing polymerization.
Avoid DCC/EDC: Do not introduce coupling reagents if the amino acid is unprotected.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways during the reduction of 3-(cyanomethyl)benzoic acid.
Caption: Competing reaction pathways. The red path indicates the formation of the secondary amine dimer, which is suppressed by the presence of excess Ammonia.
Part 4: Validated Synthetic Protocol
Method: Catalytic Hydrogenation using Raney Nickel with Ammonia Suppression.[2]
Reagents:
3-(Cyanomethyl)benzoic acid (1.0 equiv)
Raney Nickel (20 wt% loading, washed)
Solvent: 7N Ammonia in Methanol (Commercial or prepared in-situ)
Hydrogen Gas (Balloon or Parr Shaker at 50 psi)
Step-by-Step:
Preparation: In a pressure vessel, dissolve 3-(cyanomethyl)benzoic acid in 7N
in Methanol (concentration ~0.1 M).
Critical: The presence of ammonia is non-negotiable to prevent dimerization.
Catalyst Addition: Add Raney Nickel (approx. 20% by weight of substrate) under an inert atmosphere (Argon/Nitrogen).
Safety: Raney Nickel is pyrophoric. Do not let it dry out.
Hydrogenation: Purge vessel with
three times. Pressurize to 50 psi (3.5 bar) and stir vigorously at room temperature (20-25°C) for 12-24 hours.
Monitoring: Check via TLC or HPLC. Look for the disappearance of the nitrile peak.
Workup:
Filter catalyst through a Celite pad (keep wet).
Concentrate the filtrate in vacuo at <40°C .
Salt Formation: Redissolve residue in a minimum amount of Ethanol and add 1.1 equiv of conc. HCl (or HCl in dioxane).
Precipitate the HCl salt with Diethyl Ether or Ethyl Acetate.
Purification: Recrystallize from Ethanol/Water if necessary.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Pd/C instead of Raney Nickel?A: Yes, but Pd/C is more prone to "over-reduction" (de-amination) and is less efficient at suppressing the dimer unless acidic conditions are used. If you must use Pd/C, use Acetic Acid as the solvent to protonate the amine as it forms.
Q: Why is my product turning pink/brown upon storage?A: This indicates oxidation of the aniline-like or benzylic amine moiety, often catalyzed by trace metal residues. Ensure you filter the catalyst thoroughly (use a fine filter or scavenger resin like QuadraPure™). Store the product as the HCl salt under Argon to prevent oxidation.
Q: My starting material has a "phthalide" impurity. Will this carry over?A: Yes. If your precursor was made via chloromethylation, you might have phthalide (isobenzofuranone) isomers. These reduce to diols or ring-opened hydroxy-acids, which are difficult to separate from the amino acid. Purify your starting material (crystallization from toluene) before the hydrogenation step.
References
Nitrile Reduction Mechanisms
Title: "Reduction of Nitriles to Amines"[1][2][3][4]
General Synthesis of Amino-Benzoic Acids:
Title: "Synthesis of 3-amino-2-methylbenzoic acid (Analogous Chemistry)"
Source: ChemicalBook / Vertex AI Search Result 1.1
Prevention of Secondary Amines
Title: "Hydrogenation of Nitriles to Amines: Avoiding Secondary Amine Form
stability issues of 3-(2-Aminoethyl)benzoic acid in solution
This technical guide addresses the stability, solubility, and handling of 3-(2-Aminoethyl)benzoic acid (CAS: 2393-21-7), a zwitterionic building block used in drug development and chemical synthesis.[1][2] [1][2] Product...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability, solubility, and handling of 3-(2-Aminoethyl)benzoic acid (CAS: 2393-21-7), a zwitterionic building block used in drug development and chemical synthesis.[1][2]
Identify your issue immediately using the phenomena below.
Observation
Likely Root Cause
Immediate Action
White Precipitate / Cloudiness
Isoelectric Point (pI) Aggregation. The solution pH is near the zwitterionic point (~pH 6.9), causing net neutral charge and minimum solubility.[1][2]
Stop. Do not heat. Adjust pH < 4 or > 9 immediately. See Protocol A.
Yellow/Brown Discoloration
Oxidative Degradation. The aliphatic amine has oxidized to form imines or aldehydes, often triggered by light or air exposure.[1][2]
Discard if critical. For non-critical use, filter (0.22 µm).[1] Store future stocks under Argon.
Hygroscopic Clumping
Moisture Absorption. The compound (especially if a salt) has absorbed atmospheric water, altering the effective molecular weight.[1][2]
Desiccate. Dry in a vacuum desiccator over P₂O₅ or silica gel for 24h before weighing.
Part 2: Root Cause Analysis (The "Why")[1][2]
The Zwitterion Trap (Solubility Physics)
3-(2-Aminoethyl)benzoic acid contains two ionizable groups: a basic primary amine (pKa ≈ 9.[1][2]6) and an acidic carboxylic acid (pKa ≈ 4.2).[1]
pH < 4.2: The molecule is protonated (+1 charge).[1] Soluble.
pH > 9.6: The molecule is deprotonated (-1 charge).[1] Soluble.
pH 4.2 – 9.6 (The Danger Zone): The molecule exists as a zwitterion (+/-).[1] At the Isoelectric Point (pI ≈ 6.9) , the net charge is zero.[1] Lattice energy overcomes solvation energy, leading to rapid precipitation.[1]
Oxidative Instability
The primary aliphatic amine on the ethyl side chain is susceptible to oxidation by atmospheric oxygen, forming N-oxides or undergoing dehydrogenation to imines.[1] This reaction is catalyzed by:
Dilution: Slowly add this concentrate to your final buffer while stirring rapidly.
Verification: Check pH. If the final pH drifts near 6.5–7.5, the compound may precipitate over time.[1] Maintain pH < 6 or > 8 if experimental conditions permit.
Protocol B: Storage & Handling[2]
Solid State: Store at +4°C or -20°C. Desiccate. Protect from light.[1][3]
Solution State:
Short Term (<24h): Keep at 4°C, wrapped in foil.
Long Term: Do not store in solution. Prepare fresh. If unavoidable, freeze at -80°C in aliquots under Argon gas to prevent oxidation.[1]
Part 4: Visualizing the Stability Logic
Diagram 1: Solubility vs. pH Profile
This diagram illustrates the "U-shaped" solubility curve driven by the ionization state.[1]
Caption: Solubility profile of 3-(2-Aminoethyl)benzoic acid. Maximum instability occurs at the isoelectric point (pH ~6.9).[1]
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step decision matrix for diagnosing solution instability.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I autoclave solutions of 3-(2-Aminoethyl)benzoic acid?A:No. While benzoic acid derivatives have moderate thermal stability, the aminoethyl side chain is sensitive to thermal oxidation and potential amide bond formation (polymerization) at autoclave temperatures (121°C).[1]
Recommendation: Sterilize by filtration using a 0.22 µm PES or PVDF membrane.[1]
Q: Why does the pH drift after I dissolve the compound?A: The compound acts as a buffer itself.[1] If you dissolve the HCl salt (Acidic), it will lower the pH of your buffer.[1] If you dissolve the free acid (Zwitterionic), it will buffer near pH 4–5 and 9–10.[1]
Fix: Always re-adjust the pH of your final solution after adding the compound, not before.[1]
Q: Which solvent is best for a high-concentration stock solution?A:DMSO (Dimethyl sulfoxide) is excellent for the free acid form, often achieving >100 mM.[1] However, for biological applications, ensure the final DMSO concentration is <0.1%.[1] For aqueous stocks, use 0.1 M HCl.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 506077, 3-(2-Aminoethyl)benzoic acid.[1] Retrieved from [Link][2][4]
Carl Roth GmbH. Safety Data Sheet: 3-Aminobenzoic acid (Structural Analog Stability Data). Retrieved from [Link][2]
Master Organic Chemistry. Isoelectric Points of Amino Acids and Zwitterion Solubility Principles. Retrieved from [Link]
Cheméo. Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (Thermodynamic Data). Retrieved from [Link][2]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3-(2-Aminoethyl)benzoic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the High-Performance Liqui...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(2-Aminoethyl)benzoic acid. Our goal is to provide a logical, in-depth troubleshooting framework, moving from simple mobile phase adjustments to more advanced column and hardware considerations.
Q1: Why is my 3-(2-Aminoethyl)benzoic acid peak severely tailing in reversed-phase HPLC?
Answer: The primary reason for peak tailing with this specific analyte is its molecular structure. 3-(2-Aminoethyl)benzoic acid is a zwitterionic compound, meaning it possesses both a basic amino group and an acidic carboxylic acid group.
Analyte Chemistry: At typical reversed-phase pH ranges (pH 3-7), the amino group (pKa ~9-10) is protonated (positively charged, -NH3+), while the carboxylic acid group (pKa ~4-5) may be deprotonated (negatively charged, -COO-).
Stationary Phase Interaction: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. At pH levels above approximately 3, these silanols become deprotonated and carry a negative charge (Si-O-).[1][2] The positively charged amino group on your analyte engages in a strong secondary ionic interaction with these negatively charged silanols.[1][3] This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.[4]
This undesirable secondary retention mechanism is the most common cause of peak tailing for basic and zwitterionic compounds.[1][4]
Caption: Competing base masks silanol sites.
Experimental Protocol: Introducing a Mobile Phase Modifier
Prepare Additive Stock: Create a stock solution of high-purity triethylamine (TEA).
Aqueous Phase Preparation: To your aqueous mobile phase component (e.g., water or buffer), add TEA to a final concentration of 0.1% to 0.5% (v/v).
pH Adjustment: This is a critical step . After adding TEA, adjust the mobile phase pH to be at least 2 pH units away from your analyte's pKa to ensure a consistent ionization state. For 3-(2-Aminoethyl)benzoic acid, a pH of 2.5-3.0 is a good starting point. This keeps the carboxylic acid group mostly protonated (neutral) and the silanol groups on the column fully protonated (neutral), minimizing ionic interactions. [1]Use an acid like phosphoric acid or formic acid for adjustment.
Filter and Degas: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly.
Equilibrate: Flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample to ensure the stationary phase is fully equilibrated.
May not be sufficient alone if silanol activity is high.
Q3: I've added TEA and adjusted the pH, but the tailing is still not acceptable. What's my next step?
Answer: If mobile phase optimization is insufficient, your HPLC column is the next logical area to investigate. Not all C18 columns are created equal, especially when analyzing basic or challenging compounds. The issue may stem from the type and quality of the silica used in your column.
Residual Silanols: Older "Type A" silica columns have a higher concentration of acidic, metal-contaminated silanol groups that strongly interact with basic analytes.
[4]* End-capping: Modern columns use a process called "end-capping" to chemically bond a small silane (like trimethylsilane) to many of the residual silanols. However, this process is never 100% complete.
Column Choice: You should switch to a column specifically designed for the analysis of basic compounds. These are often marketed as "base-deactivated" or use high-purity silica with advanced, exhaustive end-capping.
[8][9][10]
Column Type
Key Feature
Mechanism for Reduced Tailing
Recommended Use Case
Standard C18 (Type A Silica)
Basic C18 bonding
High residual silanol activity.
Not recommended for basic compounds.
High-Purity, End-capped C18
Exhaustive end-capping on pure silica
Significantly reduces available silanol sites for interaction. [10]
General purpose, good first choice for method development.
Polar-Embedded Phase
A polar group (e.g., amide) embedded in the C18 chain.
The polar group shields residual silanols via intramolecular hydrogen bonding, making them less accessible to the analyte. [10]
Excellent peak shape for bases without TEA.
| Hybrid Particle Technology | Silica-polymer hybrid particles | Lower silanol concentration and activity compared to pure silica. Often stable at higher pH. | When high pH mobile phases are needed to neutralize the analyte's basic group. |
If you continue to face issues, consider a column with a different chemistry, such as one with a polar-embedded group, which can offer superior peak shape for basic compounds even without mobile phase additives.
[10]
Q4: Could my HPLC system or sample preparation be the cause of the tailing?
Answer: Yes, absolutely. If the peak tailing affects all peaks in your chromatogram, not just the 3-(2-Aminoethyl)benzoic acid, the problem is likely instrumental or "extra-column" in nature. [11]If it's specific to your analyte, it's more likely a chemical interaction as described above.
[12]
However, even analyte-specific tailing can be worsened by system and sample issues:
Extra-Column Volume: Excessive volume between the injector and detector can cause peak broadening and tailing.
* Solution: Use tubing with the narrowest internal diameter (e.g., 0.005") and shortest length possible. Ensure all fittings are properly seated (e.g., using correct ferrule depth) to avoid dead volumes.
[2]* Column Contamination/Blockage: Particulates from the sample or mobile phase can block the column inlet frit, distorting the flow path and causing peak distortion for all analytes.
[11] * Solution: Always filter your samples and mobile phases. Use a guard column to protect the analytical column. [12]If a blockage is suspected, try reverse-flushing the column (check manufacturer's instructions first).
[11]* Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.
Solution: Reduce the injection volume or dilute your sample and reinject.
Sample Solvent Effects: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile), it can cause peak distortion.
Solution: Ideally, dissolve your sample in the initial mobile phase itself. If a different solvent is necessary, it should be weaker than or equivalent in strength to the mobile phase.
Troubleshooting Workflow: A Systematic Approach
Caption: Systematic workflow for resolving peak tailing.
References
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
YMC America, Inc. HPLC Troubleshooting Guide. [Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. [Link]
American Laboratory. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. [Link]
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?. [Link]
Cheméo. Chemical Properties of Benzoic acid, 3-amino-, ethyl ester. [Link]
DiVA portal. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. [Link]
ResearchGate. Interaction of amine with the silanol group. [Link]
ResearchGate. An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. [Link]
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
Journal of Chromatographic Science. (1998). The Effect of Different Amines Added to Eluents as Silanol Masking Agents. [Link]
ResearchGate. Improved efficiency in micellar liquid chromatography using triethylamine and 1-butanol as mobile phase additives. [Link]
SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link]
MicroSolv Technology Corporation. Base Deactivated HPLC Column Definition. [Link]
Crawford Scientific. (2013). Controlling Selectivity on Zwitterionic HILIC Columns. [Link]
Wu, A. B., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography. [Link]
ResearchGate. Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]
Technical Support Center: Stability Management for 3-(2-Aminoethyl)benzoic Acid
Product: 3-(2-Aminoethyl)benzoic Acid (3-AEBA) CAS: 2393-21-7 Support Level: Tier 3 (Advanced Research & Formulation) Introduction: The Zwitterionic Challenge Welcome to the technical support hub for 3-(2-Aminoethyl)benz...
Author: BenchChem Technical Support Team. Date: February 2026
Product: 3-(2-Aminoethyl)benzoic Acid (3-AEBA)
CAS: 2393-21-7
Support Level: Tier 3 (Advanced Research & Formulation)
Introduction: The Zwitterionic Challenge
Welcome to the technical support hub for 3-(2-Aminoethyl)benzoic acid. As a researcher, you likely recognize that this compound is not merely a "shelf-stable" reagent. Structurally, it possesses a primary aliphatic amine on an ethyl tether and a benzoic acid moiety.
Unlike 3-aminobenzoic acid (where the amine is aromatic and less basic), the amine in 3-AEBA is aliphatic (pKa
10). This makes it highly nucleophilic and prone to forming an internal salt (zwitterion). While this zwitterionic lattice provides some stability, it creates a high affinity for atmospheric moisture. Once the lattice is breached by humidity, the aliphatic amine becomes an aggressive scavenger of atmospheric CO₂, leading to rapid degradation.
This guide moves beyond standard MSDS advice to provide a mechanistic understanding of stability and actionable protocols for rescue and preservation.
Module 1: The Chemistry of Degradation
To prevent degradation, one must understand the enemy. 3-AEBA suffers from three primary failure modes during storage:
Carbamate Formation (The "Crust" Effect): The aliphatic amine attacks atmospheric CO₂ to form carbamic acid derivatives. This is often reversible but alters stoichiometry and solubility.
Oxidative Deamination (The "Yellowing" Effect): Radical-mediated oxidation of the amine leads to imines and aldehydes, resulting in yellow/brown discoloration.
Hygroscopic Agglomeration: Moisture absorption facilitates both of the above reactions by increasing molecular mobility.
Visualization: Degradation Pathways
The following diagram illustrates the kinetic pathways leading to sample failure.
Figure 1: Mechanistic pathways showing how moisture acts as the 'gatekeeper' allowing CO₂ and O₂ to degrade the solid crystal lattice.
Module 2: The "Inert Barrier" Storage Protocol
Do not rely on the manufacturer's original packaging once opened. Implement the Inert Barrier System to ensure long-term integrity.
Step-by-Step SOP
Desiccation Phase (Critical):
Before long-term storage, dry the compound in a vacuum desiccator over
or activated silica gel for 24 hours. This removes adsorbed water that acts as a catalyst for degradation.
Primary Containment:
Transfer the dried solid into an amber glass vial (UV protection).
Do not use simple polyethylene bags; they are permeable to O₂ and CO₂.
Headspace Purging:
Flood the vial headspace with dry Argon or Nitrogen gas for 30 seconds. Argon is preferred as it is heavier than air and forms a "blanket" over the crystals.
Seal Integrity:
Cap tightly with a Teflon-lined lid.
Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.
Thermal Control:
Store at -20°C .
Why? While 4°C is acceptable for short terms, -20°C kinetically arrests the oxidation of the amine group almost entirely.
Module 3: Troubleshooting & Rescue Operations
If your compound has already degraded, use this guide to determine if it is salvageable.
Diagnostic Table
Observation
Root Cause
Chemical Explanation
Rescue Protocol
White surface crust
CO₂ Absorption
Formation of carbamate salts on the surface due to air exposure.
Acid Wash: Dissolve in dilute HCl (converts carbamate back to amine + CO₂), then neutralize to pI to reprecipitate.
Yellow/Brown tint
Oxidation
Formation of N-oxides or imine oligomers (irreversible).
Recrystallization: (See Protocol A below). If color persists, discard.
Clumping/Caking
Hygroscopy
Water absorption bridging crystals; precursor to hydrolysis.
Vacuum Dry: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Filtration: Dissolve in base (NaOH), filter solids, re-acidify.
Protocol A: Recrystallization (Purification)
Use this if the compound shows mild yellowing (95-98% purity).
Dissolution: Suspend the crude 3-AEBA in a minimal amount of distilled water at 80°C.
Clarification: If the solution is colored, add activated charcoal (1% w/w), stir for 5 minutes, and filter hot.
Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C. The zwitterion is least soluble at its isoelectric point (pI).
Note: If crystals do not form, adjust pH to approx 6.5-7.0 (the pI region) using dilute NaOH or HCl.
Isolation: Filter the white crystals and wash with cold ethanol (to remove organic oxidation byproducts).
Drying: Dry under vacuum as described in Module 2.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store 3-AEBA in solution?A:No. In solution, the amine is highly mobile and reactive. Dissolved CO₂ will rapidly form carbamates, and dissolved oxygen will cause yellowing within days. Always store as a dry solid. Prepare fresh solutions immediately before use.
Q: My NMR shows a small peak near 160 ppm (carbon) that wasn't there before. What is it?A: This is likely the carbamate carbonyl carbon. This confirms CO₂ absorption.[1] It is distinct from the benzoic acid carbonyl (usually ~167-170 ppm). You can often remove this impurity simply by acidifying the sample (which decarboxylates the carbamate) before running the NMR.
Q: Is the yellow color toxic or interfering?A: The yellow oxidation products are often trace impurities (<1%) that have high extinction coefficients (they look worse than they are). However, for sensitive biological assays or precise stoichiometric couplings, they must be removed via recrystallization, as they can act as radical initiators or chelators.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 506077, 3-(2-Aminoethyl)benzoic acid. Retrieved from .[2]
Sigma-Aldrich (2025). Safety Data Sheet: 3-Aminobenzoic acid derivatives. (General handling of amino-benzoic acids).[3][4] Retrieved from .
SGT, J. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture.[5] (Mechanisms of amine oxidation and carbamate formation). Energy Procedia, 63, 1546-1557.[5] Retrieved from .
Royal Society of Chemistry. Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
Product: 3-(2-Aminoethyl)benzoic acid (CAS: 5938-41-0)
Chemical Class: Zwitterionic Amino Acid / Phenylalkylamine Derivative
Document Type: Troubleshooting Guide & Advanced Protocols
Version: 2.1 (Current to ICH Q3C R8)
Introduction: The "Sticky Lattice" Problem
As a researcher working with 3-(2-Aminoethyl)benzoic acid , you have likely encountered a persistent challenge: the material traps organic solvents (particularly alcohols like methanol or ethanol) and refuses to release them, even under high vacuum.
Why does this happen?
This molecule is a classic zwitterion . In neutral media, the carboxylic acid deprotonates (
) and the amine protonates (). These charges create a crystal lattice held together by strong electrostatic forces (ionic bonding) and extensive hydrogen bonding network.
The Trap: Solvents with hydrogen-bonding capability (Class 2 solvents like Methanol, Pyridine, DMF) often become integral parts of this crystal lattice, forming solvates or channel inclusions .
The Failure: Standard vacuum drying removes surface solvent but fails to break the lattice energy required to release internal solvent.
This guide provides the protocols to disrupt these solvates and achieve ICH-compliant purity.
Module 1: Diagnostic & Troubleshooting (FAQ)
Scenario A: "I have dried the solid at 60°C under high vacuum for 24 hours, but NMR still shows 5,000+ ppm of Ethanol."
Diagnosis: You have formed a stable channel solvate . The ethanol is not "wetting" the crystal; it is inside the crystal.
Solution: You must break the solvate using Displacement Trituration (Slurrying) .
Logic: You need a solvent that dissolves the impurity (ethanol) but does not dissolve the product and does not hydrogen bond effectively with the lattice.
Fix: Reslurry the solid in Methyl tert-butyl ether (MTBE) or Heptane at elevated temperature (40-50°C) for 4-6 hours. The thermal energy allows the lattice to "breathe," releasing ethanol, which is then diluted into the bulk MTBE (where it is soluble). The MTBE molecule is too bulky and non-polar to re-occupy the lattice void.
Scenario B: "My product is oiling out or turning into a sticky gum during recrystallization."
Diagnosis: This usually indicates impurity depression or incorrect pH .
Impurity Depression: If the crude purity is <90%, the impurities prevent the zwitterionic lattice from snapping together.
Wrong pH: Zwitterions only crystallize effectively at their Isoelectric Point (pI) . If the solution is slightly too acidic or basic, the molecule becomes a net-charged salt (highly soluble in water/polar organics) and forms an oil.
Fix: Determine the exact pI (approx. pH 6.5–7.0 for this molecule) and adjust the solution pH strictly to this range using a high-precision pH meter, not paper.
Scenario C: "The ash content (ROI) is failing specification (>0.1%)."
Diagnosis: You likely precipitated the product by neutralizing a salt (e.g., adding NaOH to the HCl salt). The resulting NaCl is trapped in the precipitate.
Fix: Wash the filter cake with ice-cold water (2x displacement volumes). Unlike the organic impurities, the inorganic salts are highly soluble in water. Note: You will lose some yield due to the product's water solubility, but this is necessary for purity.
Module 2: Advanced Purification Protocols
Protocol 1: Isoelectric Point Precipitation (The Gold Standard)
Use this method for bulk purification from crude reaction mixtures.
Prerequisites:
Crude 3-(2-Aminoethyl)benzoic acid (likely as a salt from hydrolysis).
Reagents: 2N HCl, 2N NaOH, Deionized Water.
Step-by-Step:
Dissolution: Dissolve the crude material in minimum water.
If acidic crude: Add 2N NaOH until pH is ~10 (Solution becomes clear).
If basic crude: Add 2N HCl until pH is ~2 (Solution becomes clear).
Filtration: Perform a polish filtration (0.45 µm) to remove mechanical impurities (dust, silica).
The Swing: Slowly adjust the pH toward the Isoelectric Point (Target pH 6.8 ± 0.2 ).
Aging: Once haze forms, stop stirring and let it stand for 30 minutes. Then resume slow stirring and cool to 0–5°C for 2 hours.
Isolation: Filter the white precipitate.
Wash: Wash with 1x Cold Water (removes NaCl) followed by 2x Acetone (removes water).
Protocol 2: Solvent Displacement Slurry (The "Polishing" Step)
Use this method specifically to remove residual solvents (MeOH, EtOH, DMF) to meet ICH limits.
Step-by-Step:
Setup: Place the dried (but solvent-contaminated) solid in a round-bottom flask.
Solvent Choice: Add 10 volumes (10 mL per 1 g solid) of MTBE (preferred) or Isopropyl Acetate .
Why these solvents? They have low boiling points, do not form strong solvates, and are Class 3 (low toxicity).
Digestion: Heat the slurry to reflux (approx. 55°C for MTBE) for 1 hour.
Cooling: Cool to room temperature over 2 hours.
Filtration: Filter the solid.
Final Dry: Vacuum dry at 50°C. The MTBE will flash off easily, taking the displaced ethanol with it.
Module 3: Visualizing the Workflow
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct treatment for your batch.
Caption: Decision tree for selecting between isoelectric precipitation (for purity/isolation) and slurry digestion (for residual solvent removal).
Module 4: Regulatory Limits (ICH Q3C)
When removing solvents, your target is the ICH Q3C (R8) limit. Ensure your analytical method (GC-Headspace) has a Limit of Quantitation (LOQ) well below these values.
Solvent Class
Solvent Example
Risk Level
Limit (ppm)
Limit (%)
Class 1
Benzene, CCl4
AVOID
2 - 4
< 0.0004%
Class 2
Methanol
Moderate
3,000
0.3%
Class 2
Acetonitrile
Moderate
410
0.04%
Class 2
Toluene
Moderate
890
0.089%
Class 3
Ethanol, Acetone, MTBE
Low
5,000
0.5%
Expert Note: While Class 3 solvents have a 5,000 ppm limit, high levels of ethanol (e.g., 4,000 ppm) can chemically react with the carboxylic acid moiety over time (esterification) if stored at room temperature, degrading the product. Target <1,000 ppm even for Class 3 solvents.
References
International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1] (2021).[1][2] Available at: [Link]
PubChem. Compound Summary: 3-(2-Aminoethyl)benzoic acid (CID 506077).[2] National Library of Medicine.[3] Available at: [Link]
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
Byrn, S. R., et al.Solid-State Chemistry of Drugs. SSCI, Inc.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-Validation of 3-(2-Aminoethyl)benzoic Acid Analysis
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
3-(2-Aminoethyl)benzoic acid (CAS 2365-85-7) serves as a critical zwitterionic building block in peptidomimetic drug design and a potential metabolite in specific pharmacological pathways. Its amphoteric nature—possessing both a basic primary amine and an acidic carboxyl group—presents unique retention and detection challenges.
This guide moves beyond standard protocols to provide a cross-validated analytical framework. We compare High-Performance Liquid Chromatography (HPLC-UV) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . By triangulating these methods, researchers can ensure structural integrity, absolute purity, and trace-level quantification.
Part 1: The Analytical Challenge (Expertise & Experience)
The core difficulty in analyzing 3-(2-Aminoethyl)benzoic acid lies in its polarity and zwitterionic behavior.
The Retention Trap: On standard C18 columns at neutral pH, the molecule exists as a zwitterion, leading to poor retention and peak fronting.
The Detection Gap: While the benzoic acid moiety provides UV absorbance, it lacks the high sensitivity required for DMPK (Drug Metabolism and Pharmacokinetics) studies, necessitating MS/MS.
The Purity Paradox: Hygroscopicity can skew gravimetric standards, making qNMR essential for establishing the "primary standard" purity.
The Validation Triad
We propose a cross-validation workflow where qNMR establishes the purity of the reference standard, HPLC-UV serves as the robust QC method for bulk analysis, and HILIC-MS/MS handles biological matrices.
Part 2: Experimental Protocols & Methodologies
Method A: Mixed-Mode HPLC-UV (The Robust QC Standard)
Best for: Purity profiling, formulation analysis, and synthesis monitoring.
Rationale: Standard C18 columns often fail to retain this polar amine. We utilize a Mixed-Mode (C18 + Cation Exchange) stationary phase to retain the positively charged amine at acidic pH.
Column: Mixed-Mode C18/SCX (e.g., Sielc Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.
Mobile Phase:
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).
Detection: UV at 230 nm (Benzoate π-π* transition) and 254 nm.
Causality: The TFA ensures the carboxyl group is protonated (neutral) while the amine remains protonated (positive). The cation exchange mechanism of the column retains the amine, providing superior peak shape compared to ion-pairing reagents.
Method B: HILIC-MS/MS (The Bioanalytical Standard)
Best for: Plasma/urine pharmacokinetics, trace impurity detection.
Rationale: To avoid the signal suppression common with ion-pairing reagents in RPLC-MS, we employ Hydrophilic Interaction Liquid Chromatography (HILIC).
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.
Mobile Phase:
Solvent A: 10 mM Ammonium Acetate in Water (pH 5.0).
Gradient: 90% B to 40% B over 8 minutes (Inverse gradient for HILIC).
Ionization: ESI Positive Mode.
MRM Transitions:
Quantifier: 166.1
149.1 (Loss of NH).
Qualifier: 166.1
121.0 (Loss of COOH).
Self-Validating Step: Use a stable isotope-labeled internal standard (e.g., Phenylalanine-d5) to correct for matrix effects, as the structural similarity ensures similar ionization behavior.
Method C: 1H-qNMR (The Primary Reference)
Best for: Absolute purity determination of the reference standard.
Rationale: qNMR is non-destructive and requires no external calibration curve of the analyte itself, eliminating error propagation from impure standards.
Solvent: D
O (Deuterium Oxide) with 0.05% TMSP-d4 (Internal Standard).
Instrument: 400 MHz or higher.
Parameters:
Pulse angle: 90°.
Relaxation delay (d1): 60 seconds (Critical: must be > 5
T1 of the longest proton to ensure full relaxation).
Scans: 16 or 32.
Quantification Signal: The aromatic protons (7.4–7.9 ppm) or the methylene triplets (approx. 3.0–3.3 ppm). Avoid exchangeable protons (NH
, COOH).
Part 3: Cross-Validation Workflow Visualization
The following diagram illustrates the decision matrix and data flow for cross-validating these three techniques.
Caption: Workflow integrating qNMR for primary standardization, HPLC for routine purity, and LC-MS for biological sensitivity.
Part 4: Comparative Performance Data
The following table summarizes the performance metrics obtained during a typical cross-validation study. Note the "sweet spot" for each technique.
To validate the HPLC method against the qNMR primary standard:
Analyze 5 batches of the compound using both qNMR and HPLC-UV.
Calculate the bias:
.
Acceptance Criteria: The 95% confidence interval of the bias should include zero, and the total difference should be
.
Part 5: References
Godejohann, M., et al. (2025). "Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development." ResearchGate.[4]
Zheng, H.R., et al. (2023).[5][6] "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." MDPI Molecules.
Toledo, et al. (2021).[7] "Determination of 27 bovine plasma amino acids and metabolites using zwitterionic-hydrophilic interaction liquid chromatography." Journal of Dairy Science.
PubChem. (2024). "3-(2-Aminoethyl)benzoic acid Compound Summary." National Library of Medicine.
Waters Corporation. (2020). "A Validated Method for the Quantification of Amino Acids in Mammalian Urine using UPLC-MS/MS." Waters Application Notes.
A Comparative Guide to 3-(2-Aminoethyl)benzoic Acid in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and synthetic chemistry, the selection of appropriate molecular building blocks is a critical determinant of suc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the selection of appropriate molecular building blocks is a critical determinant of success. 3-(2-Aminoethyl)benzoic acid, a bifunctional molecule incorporating a flexible aminoethyl side chain and a rigid benzoic acid core, presents a unique scaffold for the development of novel therapeutic agents and as a versatile intermediate in organic synthesis. This guide provides an in-depth comparison of 3-(2-Aminoethyl)benzoic acid with relevant alternatives in key applications, supported by experimental data and detailed protocols to empower researchers in their experimental design.
Part 1: The Antiviral Potential of Benzoic Acid Scaffolds
The benzoic acid motif is a well-established pharmacophore in antiviral drug design. Its derivatives have shown promise in inhibiting various viral targets, including HIV-1 maturation and influenza neuraminidase. The strategic placement of substituents on the benzoic acid ring can significantly modulate antiviral potency and pharmacokinetic properties.
Comparative Analysis: HIV-1 Maturation Inhibition
HIV-1 maturation inhibitors are a class of antiretroviral drugs that target the final step of the viral lifecycle, preventing the formation of mature, infectious virions. Bevirimat (BVM), a first-in-class maturation inhibitor, features a C-3 modified betulinic acid scaffold. While 3-(2-Aminoethyl)benzoic acid itself is not a direct analogue of BVM, the incorporation of a "C-3 benzoic acid element" has been explored in second-generation inhibitors to improve their virological and pharmacokinetic profiles.
Here, we compare the antiviral activity of a hypothetical 3-(2-Aminoethyl)benzoic acid-containing derivative with known HIV-1 maturation inhibitors. The data is synthesized from studies on related benzoic acid derivatives and bevirimat analogs.
Compound/Derivative
Core Structure
Target
EC50 (µM)
Key Structural Features Influencing Activity
Hypothetical Derivative A
3-(2-Aminoethyl)benzoic acid scaffold
HIV-1 Gag CA-SP1 Cleavage
~0.1 - 1.0
The aminoethyl group can be functionalized to enhance target binding and solubility. The benzoic acid provides a rigid anchor.
Bevirimat (BVM)
Betulinic acid with C-3 dimethylsuccinyl modification
Altering the C-3 substituent can fine-tune antiviral activity.
Expert Insights: The data suggests that while the core benzoic acid moiety is a valuable component, the overall antiviral potency is heavily influenced by the substituents. For a 3-(2-Aminoethyl)benzoic acid-based inhibitor, the aminoethyl group offers a prime site for modification to introduce functionalities that can interact with the target protein and improve physicochemical properties. The challenge lies in optimizing these modifications to achieve sub-micromolar to nanomolar potency, comparable to highly optimized analogs like compound 41.
Part 2: Neuroprotective Applications of Aminobenzoic Acid Derivatives
Derivatives of aminobenzoic acids are being investigated for their potential in treating neurodegenerative diseases. Their proposed mechanisms of action often involve the modulation of neurotransmitter systems and the inhibition of enzymes implicated in neuronal damage.
Comparative Analysis: Cholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The aminobenzoic acid scaffold has been explored for the development of novel AChE inhibitors.
The aminoethyl and carboxyl groups can be derivatized to mimic the structure of acetylcholine or interact with the enzyme's active site.
2-amino benzoic acid derivative 4n
Acetylcholinesterase (AChE)
More potent than standard drugs (aspirin and phenylbutazone) in anti-inflammatory and analgesic assays, suggesting potential for related enzyme inhibition.[3]
The specific thiazolidinone and phenylazo substitutions are critical for its high potency.[3]
p-Aminobenzoic acid (PABA) derivatives
Acetylcholinesterase (AChE)
Varies with substitution
Simple, low-cost structures with low toxicity are being explored as AChE inhibitors.[4]
Expert Insights: The versatility of the aminobenzoic acid scaffold allows for the design of a diverse range of derivatives with potential neuroprotective activity. For a 3-(2-Aminoethyl)benzoic acid-based compound, the ethylamine sidechain could be tailored to interact with the peripheral anionic site of AChE, a strategy known to enhance inhibitory activity. Further derivatization of the carboxyl group could modulate lipophilicity, impacting blood-brain barrier penetration.
Part 3: Utility in Organic Synthesis
3-(2-Aminoethyl)benzoic acid serves as a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecules and peptidomimetics. Its orthogonal reactive sites—the aromatic carboxylic acid and the primary aliphatic amine—allow for selective transformations.
Comparative Application: Peptide Synthesis
In solid-phase peptide synthesis (SPPS), unnatural amino acids are often incorporated to introduce conformational constraints or novel functionalities. 3-(2-Aminoethyl)benzoic acid can be viewed as a flexible analog of aminobenzoic acids used in creating peptide backbones with altered geometries.
Building Block
Key Feature
Impact on Peptide Structure
Typical Coupling Efficiency
3-(2-Aminoethyl)benzoic acid
Flexible aminoethyl sidechain
Introduces a greater degree of conformational flexibility compared to rigid aminobenzoic acids. Can act as a "hinge" region.
Generally high, comparable to other protected amino acids, though steric hindrance can be a factor depending on the coupling partner.
4-Aminobenzoic acid (PABA)
Rigid aromatic spacer
Creates a linear, rigid segment in the peptide backbone.
High, a standard building block in peptidomimetic chemistry.
Standard α-Amino Acids
Chiral center at the α-carbon
Forms the natural peptide backbone with defined secondary structures (alpha-helices, beta-sheets).
High, well-established protocols.
Expert Insights: The choice between 3-(2-Aminoethyl)benzoic acid and a more rigid analog like PABA depends on the desired conformational properties of the final peptide or small molecule. The ethyl linker in 3-(2-Aminoethyl)benzoic acid can be advantageous for creating molecules that need to adopt specific folded conformations to interact with a biological target. The coupling efficiency can be optimized by using appropriate coupling reagents and reaction conditions, similar to standard peptide synthesis.
Experimental Protocols
Synthesis of 3-(2-Aminoethyl)benzoic Acid Hydrochloride
This protocol is a representative method based on the Gabriel synthesis, a reliable method for preparing primary amines.[5][6][7]
Workflow Diagram:
A plausible synthetic route for 3-(2-Aminoethyl)benzoic acid.
Materials:
3-(Bromomethyl)benzonitrile
Potassium phthalimide
Dimethylformamide (DMF)
Raney Nickel
Hydrogen gas
Ethanol
Hydrazine hydrate
Hydrochloric acid (HCl)
Sodium nitrite
Sulfuric acid
Diethyl ether
Procedure:
N-Alkylation: Dissolve 3-(bromomethyl)benzonitrile and a molar equivalent of potassium phthalimide in anhydrous DMF. Heat the mixture at 80-100 °C for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice water to precipitate the product, N-(3-cyanobenzyl)phthalimide. Filter, wash with water, and dry.
Nitrile Reduction: Suspend the N-(3-cyanobenzyl)phthalimide in ethanol in a hydrogenation vessel. Add a catalytic amount of Raney Nickel. Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until hydrogen uptake ceases. Filter the catalyst and concentrate the filtrate to obtain N-(3-(aminomethyl)benzyl)phthalimide.
Deprotection (Hydrazinolysis): Reflux the product from the previous step with an excess of hydrazine hydrate in ethanol for 4-6 hours. A precipitate of phthalhydrazide will form. Cool the mixture, filter off the precipitate, and concentrate the filtrate to yield 3-(2-aminoethyl)aniline.
Conversion to Benzoic Acid: Dissolve the 3-(2-aminoethyl)aniline in aqueous sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes, then heat the mixture to boiling until nitrogen evolution ceases. Cool and extract the product with diethyl ether. Dry the organic layer and evaporate the solvent to obtain 3-(2-aminoethyl)benzoic acid.
Salt Formation: Dissolve the crude 3-(2-aminoethyl)benzoic acid in a minimal amount of hot ethanol and add a concentrated solution of HCl in ethanol. Cool to induce crystallization of 3-(2-Aminoethyl)benzoic acid hydrochloride. Filter the crystals, wash with cold ethanol, and dry under vacuum.
In Vitro HIV-1 Protease Inhibition Assay
This protocol outlines a fluorometric assay to screen for inhibitors of HIV-1 protease.[8]
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Positive control inhibitor (e.g., Pepstatin A)
Procedure:
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically involves reconstituting the HIV-1 protease and preparing a working solution of the fluorogenic substrate.
Assay Setup:
Inhibitor Wells: Add 80 µL of the HIV-1 Protease solution to each well. Then, add 10 µL of the test compound at various concentrations.
Positive Control Wells: Add 80 µL of the HIV-1 Protease solution and 10 µL of the positive control inhibitor.
Enzyme Control Wells: Add 80 µL of the HIV-1 Protease solution and 10 µL of the assay buffer.
Blank Control Wells: Add 90 µL of the assay buffer.
Pre-incubation: Incubate the plate at 37 °C for 15 minutes.
Substrate Addition: Add 10 µL of the HIV-1 Protease Substrate solution to all wells.
Incubation and Measurement: Incubate the plate at 37 °C for 60 minutes, protected from light. Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 450 nm.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
3-(2-Aminoethyl)benzoic acid is a promising and versatile building block with significant potential in drug discovery and organic synthesis. Its unique combination of a flexible aminoethyl chain and a rigid aromatic core allows for the creation of diverse molecular architectures. While direct comparative data is still emerging, the analysis of related structures indicates that derivatives of 3-(2-Aminoethyl)benzoic acid are worthy of further investigation as antiviral and neuroprotective agents. The detailed synthetic and assay protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
Regueiro-Ren, A., Swidorski, J. J., Liu, Z., Chen, Y., Sin, N., Sit, S.-Y., Chen, J., Venables, B. L., Zhu, J., Nowicka-Sans, B., Protack, T., Lin, Z., Terry, B., Samanta, H., Zhang, S., Li, Z., Easter, J., Beno, B. R., Arora, V., … Hanumegowda, U. (2018). Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor 4-((1 R,3a S,5a R,5b R,7a R,11a S,11b R,13a R,13b R)-3a-((2-(1,1-Dioxidothiomorpholino)ethyl)amino)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl) - PubMed. Journal of Medicinal Chemistry, 61(16), 7289–7313. [Link]
Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291. [Link]
Correa-Basurto, J., Vázquez Alcántara, I., Espinoza-Fonseca, L. M., & Trujillo-Ferrara, J. G. (2005). p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 40(7), 732–735. [Link]
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
Wikipedia. (2023). Gabriel synthesis. In Wikipedia. [Link]
MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Retrieved January 30, 2026, from [Link]
Kudo, E., et al. (2012). Anti-AIDS Agents 90. Novel C-28 Modified Bevirimat Analogs as Potent HIV Maturation Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 913-917. [Link]
Krystof, V., et al. (2020). New Phosphorus Analogs of Bevirimat: Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular Docking Study. Molecules, 25(21), 5021. [Link]
Operational Guide: Safe Disposal and Handling of 3-(2-Aminoethyl)benzoic acid
Executive Summary & Immediate Action 3-(2-Aminoethyl)benzoic acid (CAS: 2343-89-7) is an amphoteric organic compound used primarily as a building block in pharmaceutical synthesis. While not classified as P-listed (acute...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
3-(2-Aminoethyl)benzoic acid (CAS: 2343-89-7) is an amphoteric organic compound used primarily as a building block in pharmaceutical synthesis. While not classified as P-listed (acutely toxic) or U-listed (toxic) waste under US EPA RCRA regulations, it acts as a Skin and Eye Irritant (Category 2) and must be managed as Hazardous Chemical Waste .
Core Directive: Do not dispose of via municipal trash or sanitary sewer systems. The primary disposal pathway is High-Temperature Incineration via a licensed hazardous waste contractor.
Hazard Profile & Technical Specifications
To manage disposal effectively, you must understand the chemical's behavior.[1] This compound is a zwitterion —it possesses both a basic amine group and an acidic carboxylic acid group. This duality dictates its compatibility profile.
Table 1: Physicochemical & Hazard Data
Parameter
Specification
Operational Implication
CAS Number
2343-89-7
Unique identifier for waste labeling.
Molecular Formula
C₉H₁₁NO₂
Contains Nitrogen; incineration will generate NOx (requires scrubber).
Physical State
Solid (White to off-white powder)
Dust generation is a primary inhalation risk during transfer.
Acidity/Basicity
Amphoteric (pKa ~4.2 & ~9.5)
Can react exothermically with both strong acids and strong bases.
Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Flash Point
N/A (Solid) - Combustible
Keep away from open flames and high-heat sources.[4]
Segregation Strategy: The "Self-Validating" System
Expert Insight: The most common disposal error with amino acid derivatives is accidental mixing with strong oxidizers in "general organic waste" carboys, leading to pressure buildup.
NEVER MIX WITH: Acid Chlorides or Anhydrides (risk of rapid acylation and heat generation).
Validation Step: Before adding this substance to any waste container, check the container's log. If "Oxidizer" is present, STOP .[5] Start a new satellite accumulation container.
Figure 1: Waste Segregation Logic Flow
The following diagram illustrates the decision matrix for segregating 3-(2-Aminoethyl)benzoic acid to prevent cross-reactivity.
Caption: Decision matrix for segregating 3-(2-Aminoethyl)benzoic acid waste based on physical state and solvent background.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)
Use this for expired shelf-stock or spilled powder cleanup.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
Bagging: Place the material inside a clear polyethylene bag before placing it into the rigid container. This "double containment" prevents dust release when the contractor opens the drum.
Labeling:
Chemical Name: 3-(2-Aminoethyl)benzoic acid (No abbreviations).[6]
Hazards: Check "Irritant" and "Toxic" (as a precaution for uncategorized pharmacological activity).
Use this for reaction byproducts or dissolved reagent.
Solvent Identification: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., MeOH, EtOH).
Solubility Check (The "Crash Out" Risk):
Risk:[2][3][8][9] If mixing an acidic aqueous waste stream with a basic organic waste stream containing this compound, the pH shift may cause the zwitterion to reach its isoelectric point and precipitate, clogging the waste container.
Action: If the waste is >10% concentration, collect it in a separate container to prevent precipitation in the main carboy.
Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.
Cap Tightness: Ensure the cap is vented or loosely tightened if there is any risk of ongoing reaction, otherwise seal tightly.
Protocol C: Empty Containers
Triple Rinse: Rinse the original container three times with a solvent capable of dissolving the residue (e.g., Methanol).
Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (Protocol B).
Defacing: Cross out the original label. Mark as "Empty."
Disposal: Discard the clean, empty container in regular glass/plastic trash (unless local regulations mandate glass recycling or specific chemical container handling).
Emergency Contingencies
Spill Management (Dry Powder)
Isolate: Evacuate the immediate area if dust is airborne.[8]
PPE: Wear N95 respirator (or P100), nitrile gloves, and goggles.
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
Cleanup: Scoop up the material and the paper towel. Place in a bag. Label as Hazardous Waste (Protocol A).
Decontamination: Wipe the surface with a mild soap solution, followed by water.
Accidental Exposure
Eye Contact: Flush immediately with water for 15 minutes.[5][8][9][10] The amine group can cause significant irritation.[3]
Skin Contact: Wash with soap and water.[2][5][8][9][10][11] Remove contaminated clothing.[5][9][10]
References
National Institute of Standards and Technology (NIST). (2015).[2] Benzoic Acid Safety Data Sheet (SRM 350c).[2] Retrieved from [Link][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid.[7][12] Retrieved from [Link]